Brevinin-1-RAB1 peptide precursor
Descripción
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
FPLIAGLAANFLPQILCKIARKC |
Origen del producto |
United States |
An In-depth Technical Guide to the Discovery and Isolation of the Brevinin-1-RAB1 Peptide Precursor
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antibiotic resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents.[1] Nature, a master of complex biological systems, provides a vast and largely untapped reservoir of potential solutions. Among the most promising are antimicrobial peptides (AMPs), which form a crucial component of the innate immune system in a multitude of organisms.[2][3] These peptides often exhibit broad-spectrum activity against bacteria, fungi, and viruses, and their membrane-disrupting mechanisms of action are thought to be less susceptible to the development of resistance compared to conventional antibiotics.[3]
Amphibian skin is a particularly rich source of AMPs, a consequence of their existence in microorganism-dense environments.[4] The granular glands in their skin synthesize and secrete a potent cocktail of these defensive peptides.[4] The Brevinin family of peptides, first discovered in 1992 from the frog Rana brevipoda porsa, is one of the most widespread and extensively studied groups of amphibian AMPs.[5] Brevinins are characterized by their cationic nature, amphipathic α-helical structures, and a conserved C-terminal "Rana box" motif, which is a disulfide-bridged heptapeptide ring.[5][6][7]
This guide provides a comprehensive, technically-focused narrative on the discovery and isolation of a specific member of this family, Brevinin-1-RAB1, and its corresponding precursor protein. We will delve into the strategic rationale behind each experimental step, from the initial collection of biological material to the final characterization of the peptide and its encoding gene. This document is intended for researchers, scientists, and drug development professionals seeking to understand and replicate the methodologies involved in the bioprospecting of novel AMPs.
Part 1: The Discovery Pathway - From Frog Skin to Purified Peptide
The journey to isolate a novel peptide like Brevinin-1-RAB1 is a multi-step process that combines classical biochemistry with modern analytical techniques. The overarching goal is to fractionate a complex biological mixture and identify individual components with the desired biological activity.
Ethical and Methodical Collection of Amphibian Skin Secretions
The foundational step in this discovery process is the acquisition of the raw biological material. The chosen source for Brevinin-1-RAB1 is the skin secretion of the frog Rana arvalis. The rationale for selecting this species could be based on phylogenetic relationships to other frogs known to produce Brevinins or preliminary screening indicating antimicrobial activity in its secretions.
Field-Proven Insight: The method of secretion collection is critical to ensure the well-being of the animal and the quality of the sample. Non-lethal techniques are paramount. A common and humane method involves a mild electrical stimulation or the administration of norepinephrine, which induces the contraction of myocytes surrounding the granular glands, causing them to release their contents.[5][8] This secretion, a complex mixture of peptides, proteins, and other small molecules, is then carefully collected.
Protocol 1: Harvesting of Frog Skin Secretions
-
Animal Handling: Specimens of Rana arvalis are handled with care to minimize stress.
-
Stimulation: A solution of norepinephrine (e.g., 50 nmol in 20 µl of saline) is injected into a dorsal lymph sac. Alternatively, a non-invasive mild electrical stimulation can be applied to the dorsal skin surface.
-
Collection: The secreted material is washed from the skin with a suitable buffer (e.g., deionized water or a mild acidic solution to inhibit proteases).
-
Initial Processing: The collected secretion is immediately acidified (e.g., with trifluoroacetic acid, TFA) to a final concentration of 0.1% to inactivate endogenous proteases that could degrade the peptides of interest. The sample is then centrifuged to remove any particulate matter.
-
Storage: The clarified supernatant is frozen and lyophilized for long-term storage and subsequent analysis.
Chromatographic Fractionation: The Path to Purity
The lyophilized skin secretion is a highly complex mixture. The next critical phase is to separate the individual peptide components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for this purpose.[8] This method separates molecules based on their hydrophobicity.
Causality in Experimental Choice: The use of a C18 column is standard for peptide separations due to its ability to effectively resolve a wide range of peptide hydrophobicities.[8] A gradient elution, typically with increasing concentrations of an organic solvent like acetonitrile in an aqueous solution containing an ion-pairing agent like TFA, is employed. The TFA serves to maintain a low pH, ensuring peptides are protonated and have good peak shape, and it also forms ion pairs with the peptides, enhancing their retention on the column.
Protocol 2: RP-HPLC Fractionation of Skin Secretions
-
Sample Preparation: The lyophilized secretion is reconstituted in the initial mobile phase (e.g., 0.1% TFA in water).
-
Chromatography System: A preparative or semi-preparative RP-HPLC system equipped with a C18 column is used.
-
Elution Gradient: A linear gradient of acetonitrile (e.g., 0-60% over 60 minutes) in 0.1% aqueous TFA is applied at a constant flow rate.
-
Detection: The eluting peptides are monitored by UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Fraction Collection: Fractions are collected at regular intervals (e.g., every minute) throughout the chromatographic run.
Caption: Workflow for RP-HPLC fractionation of amphibian skin secretions.
Bioactivity Screening and Mass Spectrometry: Identifying the Needle in the Haystack
With dozens of fractions collected, the next step is to identify which ones contain peptides with antimicrobial activity. A simple and effective method is a microtiter plate-based growth inhibition assay.
Self-Validating System: Each fraction is tested against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] Fractions that show significant inhibition of bacterial growth are selected for further analysis. This parallel screening provides an internal validation; a truly potent AMP is likely to show activity against multiple test organisms.
Once active fractions are identified, the next crucial step is to determine the molecular mass of the peptide(s) within them. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for this purpose.[9]
Table 1: Representative Data from Bioactivity Screening and Mass Spectrometry
| Fraction # | % Inhibition (S. aureus) | % Inhibition (E. coli) | Observed Mass (Da) |
| ... | ... | ... | ... |
| 25 | 5% | 2% | - |
| 26 | 98% | 92% | 2547.3 |
| 27 | 15% | 10% | - |
| ... | ... | ... | ... |
The fraction exhibiting both high antimicrobial activity and a distinct mass peak (in this hypothetical case, fraction 26 with a mass of 2547.3 Da) becomes the primary target for purification and structural elucidation.
Part 2: Structural Elucidation and Precursor Characterization
With a candidate peptide isolated, the focus shifts to determining its primary structure (amino acid sequence) and identifying the gene that encodes it.
Amino Acid Sequencing
Automated Edman degradation was the classical method for N-terminal sequencing. However, modern approaches often rely on tandem mass spectrometry (MS/MS). In this technique, the purified peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
Protocol 3: Peptide Sequencing by Tandem Mass Spectrometry
-
Sample Infusion: The purified peptide fraction is infused into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer.
-
Parent Ion Selection: The ion corresponding to the peptide's molecular weight (e.g., m/z 2547.3) is isolated.
-
Fragmentation: The isolated parent ion is subjected to collision-induced dissociation (CID) or other fragmentation methods.
-
Fragment Ion Analysis: The masses of the resulting fragment ions (b- and y-ions) are measured.
-
Sequence Deduction: Bioinformatic software is used to analyze the fragment ion spectrum and reconstruct the amino acid sequence.
The determined sequence for our target peptide is designated Brevinin-1-RAB1.
Molecular Cloning of the Peptide Precursor cDNA
Understanding the biosynthesis of Brevinin-1-RAB1 requires identifying its precursor protein. This is achieved through molecular cloning of the cDNA that encodes it.[5][9]
Expertise-Driven Rationale: Antimicrobial peptides are synthesized as larger precursor proteins, often called prepropeptides.[10] These precursors typically have a conserved three-domain structure:
-
Signal Peptide: Directs the precursor to the secretory pathway.
-
Acidic Spacer Region: Often contains processing signals.
-
Mature Peptide: The C-terminal region that becomes the active antimicrobial peptide.
A "shotgun" cloning strategy is often employed. This involves creating a cDNA library from the frog's skin and then using primers designed to target conserved regions of known AMP precursors to amplify the gene of interest.[7][11]
Protocol 4: "Shotgun" cDNA Cloning
-
RNA Extraction: Total RNA is extracted from the skin of Rana arvalis.
-
mRNA Isolation: Polyadenylated mRNA is isolated from the total RNA using oligo(dT)-cellulose chromatography.[9]
-
cDNA Synthesis: The isolated mRNA is reverse transcribed into first-strand cDNA using an oligo(dT) primer.
-
PCR Amplification: A degenerate forward primer, designed based on the highly conserved signal peptide sequence of other ranid frog AMP precursors, and the oligo(dT) primer are used to amplify the full coding sequence of the Brevinin-1-RAB1 precursor.
-
Cloning and Sequencing: The PCR products are cloned into a suitable vector (e.g., pCR2.1) and transformed into E. coli.[12] Multiple clones are then sequenced to identify the cDNA encoding the Brevinin-1-RAB1 precursor.
Caption: Workflow for the molecular cloning of the Brevinin-1-RAB1 precursor cDNA.
Bioinformatic Analysis of the Precursor
The sequenced cDNA reveals the full amino acid sequence of the prepro-Brevinin-1-RAB1. Bioinformatic tools are then used to analyze this sequence.
Authoritative Grounding: The deduced amino acid sequence is subjected to a BLAST (Basic Local Alignment Search Tool) search against public databases like GenBank to identify homologous proteins.[11] This confirms its identity as a member of the Brevinin-1 family. The precursor sequence is also analyzed to predict the signal peptide cleavage site and the proteolytic processing sites that release the mature peptide.
Caption: Schematic of the Brevinin-1-RAB1 precursor protein structure.
Conclusion and Future Directions
The systematic approach outlined in this guide, integrating biochemical purification, bioactivity screening, mass spectrometry, and molecular cloning, provides a robust framework for the discovery and characterization of novel antimicrobial peptides like Brevinin-1-RAB1. The identification of both the mature peptide and its precursor lays the groundwork for future research, including:
-
Structure-Activity Relationship Studies: Synthesizing analogs of Brevinin-1-RAB1 to optimize its antimicrobial potency and reduce any potential cytotoxicity.[9][10]
-
Mechanism of Action Studies: Investigating how Brevinin-1-RAB1 interacts with and disrupts microbial membranes.
-
Recombinant Production: Utilizing the cloned precursor cDNA to develop systems for the large-scale, cost-effective production of the peptide for preclinical and clinical evaluation.[5]
The continued exploration of nature's chemical diversity, guided by the rigorous scientific principles detailed herein, holds immense promise for replenishing our arsenal of effective treatments against infectious diseases.
References
- Vertex AI Search. (n.d.). Antimicrobial Peptide Databases as the Guiding Resource in New Antimicrobial Agent Identification via Computational Methods - PMC.
- Vertex AI Search. (2020, August 7). Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction - PMC.
- ResearchGate. (2025, October 16). Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction.
- Oxford Academic. (2015, March 15). Distinct profiling of antimicrobial peptide families | Bioinformatics.
- Bioscience Biotechnology Research Communications. (n.d.). Application of Bioinformatics in the Prediction and Identification of Potential Antimicrobial Peptides from Curcuma Longa.
- (2012, January 13). Antimicrobial properties of the skin secretions of frogs.
- PubMed. (2004, February 15). An atypical member of the brevinin-1 family of antimicrobial peptides isolated from the skin of the European frog Rana dalmatina.
- PubMed. (2003, November 15). Isolation of peptides of the brevinin-1 family with potent candidacidal activity from the skin secretions of the frog Rana boylii.
- PMC. (n.d.). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism.
- PMC. (n.d.). Discovery, development and optimisation of a novel frog antimicrobial peptide with combined mode of action against drug-resistant bacteria.
- CORE. (2008, October 17). Antimicrobial peptides from the skins of North American frogs.
- Frontiers. (2023, March 2). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo.
- PMC. (n.d.). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
- PMC. (n.d.). Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue.
- (n.d.). Clinical Applications of Amphibian Antimicrobial Peptides.
- Queen's University Belfast. (2018, October 13). Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues.
- Springer Nature Experiments. (n.d.). Antimicrobial Peptides in Frog Skin Secretions.
- DergiPark. (n.d.). ARAŞTIRMA MAKALESİ (Research Article) ASSESSMENT OF ANTIMICROBIAL ACTIVITY ON THE SKIN SECRETIONS OF NINE ANURAN SPECIES FROM.
- (n.d.). Novel Antimicrobial Peptides From Skin Secretion of the European Frog Rana Esculenta.
- ResearchGate. (n.d.). (PDF) Discovery, Development and Optimisation of a Novel Frog Antimicrobial Peptide with Combined Mode of Action Against Drug-resistant Bacteria.
- Queen's University Belfast. (2022, July 15). Identification, structural characterisation, and bioactivity studies of antimicrobial peptides from skin secretions of ranidae frogs.
- ResearchGate. (n.d.). Analytical RP-HPLC chromatograms and MALDI-TOF mass spectra of....
- MDPI. (2025, August 20). Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity.
- PubMed. (2009, March 15). Molecular cloning of cDNAs encoding antimicrobial peptide precursors from the skin of the Chinese brown frog, Rana chensinensis.
- MDPI. (2024, March 29). Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW.
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Brevinin-1-RAB1 amino acid sequence and structure
An In-Depth Technical Guide to Brevinin-1 Family Peptides Focus Study: Brevinin-1GHd
A Note on the Subject: This guide was initiated to detail the properties of a peptide designated "Brevinin-1-RAB1" from the frog Odorrana andersonii. However, a comprehensive literature and database search revealed that while a precursor sequence for this peptide is cataloged in UniProt (Accession: E3SYG2), it is an unreviewed entry, and no publications have characterized the mature peptide's sequence or specific biological functions.[1] To provide a scientifically robust and data-rich resource, this guide will focus on Brevinin-1GHd , a well-characterized member of the same peptide family, as a representative example. Brevinin-1GHd has a published sequence, confirmed antimicrobial and anticancer activities, and provides a solid foundation for understanding the structure-function relationships of this important peptide class.[2][3]
Introduction to the Brevinin-1 Superfamily
The skins of anuran amphibians (frogs and toads) are a sophisticated biochemical defense system, producing a vast arsenal of biologically active peptides.[2] Among the most prominent of these are the host-defense peptides, which form a critical component of the frog's innate immune system. The Brevinins are a major superfamily of these peptides, first discovered in 1992 in the skin of Rana brevipoda porsa.[4]
The superfamily is broadly divided into two main families: Brevinin-1 and Brevinin-2.[4] Brevinin-1 peptides, the focus of this guide, are typically 24 amino acid residues in length. They are cationic, linear, and amphipathic, traits that are central to their biological function.[4] A defining structural characteristic of most Brevinin-1 peptides is a C-terminal heptapeptide ring, formed by a disulfide bond between two cysteine residues. This motif is commonly referred to as the "Rana box" (Cys-(Xaa)₅-Cys) and is crucial for the structural integrity and, in many cases, the biological activity of the peptide.[3][4]
Biochemical and Structural Properties of Brevinin-1GHd
Brevinin-1GHd was identified from the skin secretions of the frog Hylarana guentheri and has since been found in other related species.[2][3] It serves as an excellent exemplar of the Brevinin-1 family's structural and functional attributes.
Amino Acid Sequence and Physicochemical Characteristics
The primary structure of mature Brevinin-1GHd was determined through cDNA cloning and mass spectrometry.[3] Its sequence and key properties are summarized below.
| Property | Value | Source |
| Primary Sequence | FLGALFKVASKLVPAAICSISKKC | [3] |
| Sequence Length | 24 Amino Acids | [3] |
| Molecular Weight | ~2495.14 Da | [2] |
| Net Charge (pH 7.4) | +4 | Calculated |
| Hydrophobic Residues | 54% (F, L, G, A, V, I) | Calculated |
| Special Feature | C-terminal "Rana Box" (Cys¹⁸-Cys²⁴) | [3] |
Secondary and Tertiary Structure
Like many antimicrobial peptides (AMPs), the structure of Brevinin-1GHd is environmentally dependent. In aqueous solution, it exists predominantly as a random coil. However, in the presence of a membrane-mimetic environment, such as 50% trifluoroethanol (TFE) or upon interaction with a phospholipid bilayer, it rapidly folds into an amphipathic α-helix.[4][5] This structural transition is fundamental to its mechanism of action.
The α-helical conformation positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathic arrangement is critical for membrane interaction, allowing the hydrophobic face to insert into the lipid core of the microbial membrane while the cationic (hydrophilic) face interacts with the negatively charged phospholipid head groups.
Caption: Conceptual representation of Brevinin-1GHd's amphipathic α-helix.
Mechanism of Action
The primary mechanism by which Brevinin-1GHd and related peptides exert their antimicrobial effect is through the physical disruption of microbial cell membranes.[6] This process is rapid and less susceptible to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.
The mechanism can be described in a multi-step model:
-
Electrostatic Attraction: The peptide's net positive charge facilitates its initial binding to the outer surface of microbial membranes, which are rich in negatively charged components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Insertion and Helix Formation: Upon binding, the peptide inserts into the membrane interface, where the hydrophobic environment induces the random coil-to-α-helix transition.
-
Membrane Permeabilization: The accumulation of peptides on and within the membrane disrupts the lipid bilayer's integrity. This can occur through several proposed models, such as the "barrel-stave," "toroidal pore," or "carpet" model, all of which result in the formation of pores or channels.
-
Cell Lysis: The formation of these pores leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.
Caption: General workflow for antimicrobial peptide research.
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Brevinin-1GHd using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
-
Rationale: SPPS allows for the stepwise construction of a peptide chain on a solid resin support, simplifying the purification process by allowing excess reagents to be washed away after each step. [7]Fmoc is used as a temporary protecting group for the N-terminus, which is removed by a mild base (piperidine) before the addition of the next amino acid. [7][8]
-
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
First Amino Acid Coupling: The first amino acid to be coupled is C-terminal Cysteine. Activate the Fmoc-Cys(Trt)-OH with a coupling agent like HCTU and a base like DIEA in DMF. Add this mixture to the deprotected resin and allow it to react for 1-2 hours.
-
Deprotection (Fmoc Removal): Wash the resin with DMF. Add a solution of 20% piperidine in DMF to the resin and react for 15-20 minutes to remove the Fmoc group, exposing the free amine. Wash thoroughly with DMF.
-
Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Lys, Lys, Ser, Ile, etc.) until the full 24-residue chain is assembled.
-
Cleavage and Global Deprotection: After the final N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours. [7]This cleaves the peptide from the resin and removes all side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry the pellet. Dissolve the peptide in a water/acetonitrile mixture and lyophilize to obtain a dry powder.
-
Protocol: Circular Dichroism (CD) Spectroscopy
This protocol is for analyzing the secondary structure of Brevinin-1GHd.
-
Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. [9]The peptide backbone in different secondary structures (α-helix, β-sheet, random coil) produces distinct CD spectra in the far-UV region (190-250 nm). [10]An α-helix is characterized by strong negative bands near 208 nm and 222 nm. [10]
-
Methodology:
-
Sample Preparation: Prepare a stock solution of purified, lyophilized Brevinin-1GHd in a suitable buffer. A common choice is 10 mM sodium phosphate buffer (pH 7.4). For measurements in a membrane-mimetic environment, prepare a parallel sample in the same buffer containing 50% TFE. The final peptide concentration should be between 0.1-0.2 mg/mL. [10] 2. Instrument Setup: Use a quartz cuvette with a pathlength of 0.1 cm. Set the spectrophotometer to scan from 250 nm down to 190 nm.
-
Data Acquisition: Record a baseline spectrum of the buffer alone (or buffer with TFE). Then, record the spectrum of the peptide sample.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the resulting signal from millidegrees to Mean Residue Ellipticity (MRE) to normalize for concentration and pathlength.
-
Analysis: Analyze the MRE spectrum. The presence of distinct negative peaks at ~208 nm and ~222 nm in the TFE-containing sample confirms the adoption of an α-helical structure.
-
Protocol: Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of Brevinin-1GHd.
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11]The broth microdilution method is a standardized technique that allows for the testing of multiple concentrations against a standardized bacterial inoculum in a 96-well plate format. [12][13]
-
Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. [14] 2. Peptide Dilution: Prepare a 2-fold serial dilution of Brevinin-1GHd in MHB directly in a 96-well polypropylene plate. Start with a high concentration (e.g., 128 µM) and dilute down to a low concentration (e.g., 0.25 µM).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL.
-
Controls: Include a positive control well (bacteria in MHB, no peptide) and a negative/sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [13] 6. MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in a well that remains clear (no visible growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader. [12]
-
Therapeutic Potential and Conclusion
Brevinin-1 peptides, exemplified by Brevinin-1GHd, represent a promising class of natural compounds with significant therapeutic potential. Their broad-spectrum antimicrobial activity, coupled with a rapid, membrane-disrupting mechanism that is less prone to inducing resistance, makes them attractive candidates for development as novel anti-infective agents. Furthermore, their demonstrated anticancer and anti-inflammatory activities suggest a broader clinical utility. The primary challenges for therapeutic development, such as potential hemolytic activity at high concentrations and manufacturing costs, are active areas of research, with peptide engineering and modification strategies being employed to optimize the therapeutic index of these potent natural molecules. Continued investigation into the Brevinin-1 family will undoubtedly provide valuable templates for the next generation of antimicrobial and anticancer drugs.
References
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- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine. Retrieved February 23, 2026, from https://sites.uci.
- Chen, X., et al. (2020). Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential. Bioscience Reports, 40(5), BSR20200019. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7256191/
- Mei, G., et al. (2018). Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues. Toxins, 10(10), 413. https://www.mdpi.com/2072-6651/10/10/413
- Tian, M., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Pharmacology, 14, 1109698. https://www.frontiersin.org/articles/10.3389/fphar.2023.1109698/full
- Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1784268/
- UniProt Consortium. (2011). Brevinin-1-RAB1 peptide - Odorrana andersonii (Golden crossband frog). UniProtKB - E3SYG2. Retrieved February 23, 2026, from https://www.uniprot.org/uniprotkb/E3SYG2/entry
- Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved February 23, 2026, from https://hancocklab.cmdr.ubc.
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Oncocin. Retrieved February 23, 2026, from https://www.benchchem.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. https://www.sandiego.
- Chen, X., et al. (2020). Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential. Bioscience Reports, 40(5). https://pubmed.ncbi.nlm.nih.gov/32342426/
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Temporin SHF. Retrieved February 23, 2026, from https://www.benchchem.
- Yilmaz, S., et al. (2022). Design and modification of frog skin peptide brevinin-1GHa with enhanced antimicrobial activity on Gram-positive bacterial strains. Amino Acids, 54(9), 1327-1336. https://pubmed.ncbi.nlm.nih.gov/35851722/
- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). Creative Biostructure. Retrieved February 23, 2026, from https://www.creative-biostructure.com/how-to-use-cd-spectroscopy-for-protein-secondary-structure-analysis-a-complete-guide.htm
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs).
- Savelyeva, A., Ghavami, S., Davoodpour, P., Asoodeh, A., & Łos, M. J. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Anticancer Genes. Springer. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7120302/
- Yilmaz, S., et al. (2022). Design and modification of frog skin peptide brevinin-1GHa with enhanced antimicrobial activity on Gram-positive bacterial strains. ResearchGate. https://www.researchgate.net/publication/362174360_Design_and_modification_of_frog_skin_peptide_brevinin-1GHa_with_enhanced_antimicrobial_activity_on_Gram-positive_bacterial_strains
- Nguyen, T. H. T., et al. (2025). Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. MDPI. https://www.mdpi.com/2079-6382/14/1/10
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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- Biology LibreTexts. (2021). 2.2.4: B4. Analysis of Protein Secondary Structure. Retrieved February 23, 2026, from https://bio.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC_Chem_323_Biochemistry_I/02%3A_Protein_Structure/2.02%3A_Secondary_Structure/2.2.04%3A_Analysis_of_Protein_Secondary_Structure
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- Chen, T., et al. (2018). OA-GL21, a novel bioactive peptide from Odorrana andersonii, accelerated the healing of skin wounds. Bioscience Reports, 38(4). https://portlandpress.
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- Conlon, J. M., et al. (1999). Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala. Creighton University. https://dspace.creighton.edu/xmlui/handle/10504/55291
- Tian, M., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers. https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1109698/full
- Wang, L., et al. (2020). Identification and Characterization of a Novel Gene-encoded Antioxidant Peptide from Odorous Frog Skin. Bentham Science. https://www.eurekaselect.com/article/107768
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A Structural and Functional Analysis of the Brevinin-1-RAB1 "Rana Box" Motif
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Antimicrobial peptides (AMPs) represent a promising frontier in the battle against multidrug-resistant pathogens. Among the most potent and widespread are the Brevinins, a superfamily of peptides isolated from the skin secretions of ranid frogs. This guide provides a detailed structural and functional examination of Brevinin-1-RAB1, a representative member of the Brevinin-1 subfamily. We focus specifically on its hallmark C-terminal "Rana box" motif, a disulfide-bridged cyclic heptapeptide that is critical to the peptide's conformation and biological activity. Through an analysis of its primary, secondary, and tertiary structures, elucidated by techniques such as Circular Dichroism and NMR spectroscopy, this document explains the causal links between molecular architecture and antimicrobial function. Detailed experimental protocols, quantitative activity data, and workflow visualizations are provided to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this important class of AMPs.
The Brevinin Superfamily: Nature's Antimicrobial Arsenal
First discovered in the skin of the frog Rana brevipoda porsa, the Brevinin superfamily of peptides is a key component of the amphibian innate immune system.[1] These peptides are generally linear, cationic, and amphipathic, properties that are central to their mechanism of action.[1][2] They are broadly classified into two main subfamilies, Brevinin-1 and Brevinin-2, based on sequence homology and length.[1][3]
Brevinin-1 peptides, typically 24 amino acids in length, are characterized by a conserved C-terminal cyclic domain, termed the "Rana box".[1][4] This motif consists of a heptapeptide sequence (Cys-(Xaa)₄-Lys-Cys) cyclized by an intramolecular disulfide bond.[1][4] While the precise contribution of the Rana box to antimicrobial potency is a subject of ongoing research, it is widely understood to be crucial for structural stability and optimizing the peptide's interaction with microbial membranes.[5][6][7] Some studies suggest that eliminating the disulfide bridge can reduce hemolytic activity without a complete loss of antimicrobial function, highlighting a key target for therapeutic optimization.[7][8]
Structural Architecture of Brevinin-1-RAB1
The biological activity of any peptide is inextricably linked to its three-dimensional structure. For Brevinin-1-RAB1, this structure is best understood by examining its primary, secondary, and tertiary characteristics.
Primary Structure and Physicochemical Properties
Analysis of this sequence reveals key features common to the Brevinin-1 family:
-
Cationic Nature : The presence of multiple lysine (K) residues results in a net positive charge, which facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids.[1]
-
Amphipathicity : The distribution of hydrophobic (e.g., F, L, I, A) and hydrophilic (e.g., K) residues is non-uniform, a critical feature for membrane interaction.
-
Conserved Residues : The family is defined by several invariant or highly conserved residues, including an Alanine at position 9, a Proline at position 14 which induces a stable kink, and the Cys-Lys-Cys triad of the Rana box.[1][4]
| Property | Predicted Value (for Brevinin-1-RAB2) | Significance |
| Sequence | FLPLIAGLAANFLPKLFCKITKKC | Defines the fundamental chemical and physical properties.[10] |
| Length | 24 Amino Acids | Typical length for the Brevinin-1 subfamily.[1] |
| Molecular Weight | ~2745 Da | Influences diffusion and bioavailability. |
| Net Positive Charge | +4 | Crucial for initial binding to anionic microbial membranes.[1][11] |
| Hydrophobicity (GRAVY) | High | Drives the insertion of the peptide into the hydrophobic lipid bilayer core.[2] |
| Rana Box Motif | C-terminal CKITKKC | A disulfide-bridged loop that stabilizes the structure and influences activity/toxicity.[1][4][5][6] |
Secondary Structure: A Conformational Switch
A defining characteristic of Brevinin-1 peptides is their ability to undergo a conformational change upon encountering a membrane-like environment.
-
In Aqueous Solution : The peptide exists predominantly in a disordered, random coil state.[1]
-
In Membrane-Mimetic Environments : When exposed to hydrophobic environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), the peptide folds into a distinct α-helical structure.[1][12][13]
This structural transition is fundamental to its mechanism of action. The α-helix organizes the hydrophobic and hydrophilic residues onto opposite faces of the molecule, creating a highly amphipathic structure. This allows the hydrophobic face to insert into the lipid bilayer of the target cell, while the cationic residues on the hydrophilic face interact with the phospholipid head groups, leading to membrane disruption.[2][14]
Diagram 1: Helical Wheel Projection of a Brevinin-1 Peptide
Caption: Helical wheel projection illustrating the amphipathic nature.
Tertiary Structure: The "Rana Box" Disulfide Bridge
The defining tertiary feature of Brevinin-1-RAB1 is the C-terminal loop formed by the disulfide bond between Cys18 and Cys24. This covalent linkage provides significant conformational rigidity to the C-terminus.[15] Solution-state structures determined by Nuclear Magnetic Resonance (NMR) spectroscopy show that the N-terminal portion of the peptide forms the primary α-helix, which is often interrupted by a flexible hinge region around Pro14.[2][16] The C-terminal Rana box then forms a distinct structural domain.
The role of this disulfide bridge is multifaceted:
-
Structural Stabilization : It constrains the peptide backbone, reducing conformational entropy and potentially stabilizing the active α-helical state.[17][18]
-
Modulation of Activity : The rigid loop structure influences the peptide's interaction with the membrane surface. Studies modifying or removing the Rana box have shown varied effects, often leading to a reduction in hemolytic (toxicity to red blood cells) activity, sometimes at the cost of antimicrobial potency.[5][7][8] This makes the Rana box a prime target for rational peptide design to improve the therapeutic index.
Experimental Methodologies for Structural Characterization
A multi-faceted experimental approach is required to fully elucidate the structure of peptides like Brevinin-1-RAB1. The general workflow involves synthesis, purification, and detailed structural analysis.
Diagram 2: Experimental Workflow for Peptide Structural Analysis
Caption: Workflow for peptide synthesis, purification, and analysis.
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19] The peptide backbone's regular, repeating structure in an α-helix or β-sheet produces a characteristic CD spectrum. By measuring the peptide in different solvent environments, we can probe its conformational plasticity. TFE and SDS are used to mimic the hydrophobic and micellar environments of a cell membrane, respectively, to induce the folded, active conformation.[12][13]
Methodology:
-
Sample Preparation :
-
Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in ultrapure water.
-
Prepare three sets of samples for analysis, with a final peptide concentration of 50 µM in the following solvents:
-
Aqueous Buffer: 10 mM sodium phosphate buffer, pH 7.4.
-
Hydrophobic Mimic: 50% (v/v) 2,2,2-Trifluoroethanol (TFE) in 10 mM phosphate buffer.
-
Micellar Mimic: 30 mM Sodium Dodecyl Sulfate (SDS) in 10 mM phosphate buffer.
-
-
-
Instrument Setup :
-
Use a calibrated CD spectrophotometer (e.g., Jasco, Applied Photophysics).
-
Use a quartz cuvette with a 1 mm path length.
-
Set the instrument parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.
-
-
Data Acquisition :
-
Record a baseline spectrum for each solvent condition without the peptide.
-
Record the spectrum for each peptide sample, averaging at least three scans for a good signal-to-noise ratio.
-
Subtract the corresponding baseline from each sample spectrum.
-
-
Data Analysis :
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (θ_obs) / (10 * c * n * l), where θ_obs is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.[12]
-
Analyze the spectra: A random coil shows a single minimum around 198 nm. A characteristic α-helix displays a positive peak near 192 nm and two negative minima at ~208 nm and ~222 nm.[12]
-
Protocol 2: 3D Structure Determination by NMR Spectroscopy
Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H) to determine their chemical environment and spatial proximity. By analyzing through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations, a set of distance and dihedral angle restraints can be generated to calculate a three-dimensional model of the peptide in solution.[20]
Methodology (Abbreviated):
-
Sample Preparation : Dissolve ~1-2 mg of isotopically labeled (¹⁵N, ¹³C) or unlabeled peptide in a deuterated solvent mixture (e.g., 90% H₂O/10% D₂O or a TFE/water mixture) to a final concentration of ~1 mM.
-
Data Acquisition : Collect a suite of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or greater).
-
Resonance Assignment : Use the TOCSY and HSQC spectra to assign specific proton, nitrogen, and carbon signals to each amino acid in the peptide sequence.
-
Restraint Generation : Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). Convert the intensity of these peaks into distance restraints.
-
Structure Calculation : Use a molecular dynamics software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Validation : Analyze the final ensemble of structures for quality using tools like PROCHECK to assess stereochemical parameters. The result is typically deposited in the Protein Data Bank (PDB).[2][16]
Structure-Function Relationship and Therapeutic Implications
The structural features of Brevinin-1-RAB1 directly translate into its biological function and therapeutic potential.
| Functional Aspect | Governing Structural Characteristic(s) |
| Antimicrobial Potency | Cationicity & Amphipathic α-helix: The positive charge drives initial binding to anionic bacterial membranes, and the folded helical structure allows for insertion into and disruption of the lipid bilayer, leading to pore formation and cell death.[1][2][14] |
| Cell Selectivity | Net Charge & Hydrophobicity: The peptide shows preference for the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells (like red blood cells). However, excessive hydrophobicity can lead to indiscriminate membrane disruption and high hemolytic activity.[2][7] |
| Stability | Disulfide Bridge (Rana Box): The covalent cyclization of the C-terminus provides enhanced resistance to proteolytic degradation by exopeptidases, potentially increasing the peptide's in-vivo half-life compared to a linear analog.[15][18] |
The debate surrounding the precise role of the Rana box highlights a key area for drug development. While essential for stabilizing a specific conformation, it is not always indispensable for antimicrobial activity.[5][6] In some cases, removing the Rana box or transposing its location within the peptide sequence has led to analogs with a dramatically improved therapeutic index—retaining potent antimicrobial activity while significantly reducing toxicity to host cells.[21] This demonstrates that the Brevinin-1 scaffold, and particularly the Rana box, is a highly "tunable" system for designing novel anti-infective agents.
Conclusion
Brevinin-1-RAB1 and its C-terminal Rana box exemplify the elegant relationship between structure and function in antimicrobial peptides. Its primary sequence dictates its physicochemical properties, its secondary structure provides a mechanism for membrane interaction, and its tertiary disulfide bridge stabilizes its conformation while modulating its biological activity profile. A thorough understanding of these structural characteristics, gained through rigorous experimental analysis, is paramount for the rational design of next-generation peptide antibiotics that are both potent against resistant pathogens and safe for therapeutic use.
References
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Wu, J., Yang, J., Wang, X., et al. (2018). Engineering disulfide bridges to dissect antimicrobial and chemotactic activities of human β-defensin 3. Journal of Biological Chemistry. Available at: [Link]
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Savelyeva, A., Ghavami, S., Davoodpour, Y., et al. (2021). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein and Peptide Letters. Available at: [Link]
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Savelyeva, A., Ghavami, S., Davoodpour, Y., et al. (2021). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein and Peptide Letters. Available at: [Link]
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Wu, J., Wang, X., Lee, H.C., et al. (2022). Breaking disulfide bonds in a weakly bactericidal α-defensin unleashes a potent antimicrobial peptide with an altered conformation. PLOS Pathogens. Available at: [Link]
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Li, C., Li, C., Zhang, N., et al. (2023). The Marine Antimicrobial Peptide AOD with Intact Disulfide Bonds Has Remarkable Antibacterial and Anti-Biofilm Activity. Marine Drugs. Available at: [Link]
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Homayouni-Tabrizi, M., Asoodeh, A., & Soltani, M. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Current Pharmaceutical Biotechnology. Available at: [Link]
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Scorzoni, L., de Paula e Silva, A. C. A., & da Silva, J. S. (2008). The role of disulfide bridges in the 3-D structures of the antimicrobial peptides gomesin and protegrin-1: a molecular dynamics study. Genetics and Molecular Research. Available at: [Link]
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Lin, C., Zhou, M., Xu, X., et al. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. Available at: [Link]
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Lin, C., Zhou, M., Xu, X., et al. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. Available at: [Link]
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UniProt Consortium. (2011). Brevinin-1-RAB1 peptide - Odorrana andersonii (Golden crossband frog). UniProtKB. Available at: [Link]
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Scorzoni, L., de Paula e Silva, A. C. A., & da Silva, J. S. (2008). The role of disulfide bridges in the 3-D structures of the antimicrobial peptides gomesin and protegrin-1: A molecular dynamics study. Genetics and Molecular Research. Available at: [Link]
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Wu, J., Tian, Y., Wu, Y., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology. Available at: [Link]
-
Chen, T., Wang, L., Wu, J., et al. (2021). Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells. International Journal of Molecular Sciences. Available at: [Link]
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Liu, X., Li, J., Liu, Z., et al. (2021). Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra. Frontiers in Pharmacology. Available at: [Link]
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Lin, C., Zhou, M., Xu, X., et al. (2018). Modification Targeting the "Rana Box" Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. Available at: [Link]
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Gunathilake, C., & Sarojini, V. (2023). Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Molecules. Available at: [Link]
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Zhang, Y., Han, Y., Xu, X., et al. (2021). Molecular Cloning and Activity Study of the Novel Antimicrobial Peptide Brevinin-1EG From Pelophylax nigromaculatus. Frontiers in Microbiology. Available at: [Link]
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Collection of Antimicrobial Peptides. (n.d.). Brevinin-1-RAB2 antimicrobial peptide. CAMPSQ2245. Available at: [Link]
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Sitaram, N., & Nagaraj, R. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Biochimica et Biophysica Acta. Available at: [Link]
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Gunathilake, C., & Sarojini, V. (2023). Structure of Brevinin-1BYa. ResearchGate. Available at: [Link]
-
Pei, J., Li, R., Wu, Y., et al. (2020). Characterisation of a novel peptide, Brevinin-1H, from the skin secretion of Amolops hainanensis and rational design of several analogues. Chemical Biology & Drug Design. Available at: [Link]
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Greenfield, N. J. (2004). Circular Dichroism Analysis for Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]
-
Jiang, M., Chen, X., Wu, Y., et al. (2020). Sequence diversity in the "Rana-Box" loop of heptapeptide-ring containing Brevinin-1 family peptides. ResearchGate. Available at: [Link]
-
Nguyen, T. K. O., Nguyen, T. K., Le, T. H. M., et al. (2024). Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]
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Batey, R. T., Gilbert, S. D., & Montange, R. K. (2004). RNA structural motifs: building blocks of a modular biomolecule. Quarterly Reviews of Biophysics. Available at: [Link]
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Leontis, N. B., & Westhof, E. (2012). The building blocks and motifs of RNA architecture. Current Opinion in Structural Biology. Available at: [Link]
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Chen, X., Wu, Y., Duan, J., et al. (2020). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. Antibiotics. Available at: [Link]
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Häfner, A. K., & Rohn, S. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Available at: [Link]
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Hemolytic assay protocol for Brevinin-1-RAB1 peptide
Determination of HC50 and Therapeutic Index for Amphibian-Derived AMPs
Introduction & Rationale
Brevinin-1-RAB1 (UniProt: E3SYG2) is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Odorrana andersonii (Golden crossband frog). Like other members of the Brevinin-1 family, it is characterized by a hydrophobic N-terminal domain and a C-terminal "Rana box"—a cyclic heptapeptide stabilized by a disulfide bridge (Cys-Cys).
While Brevinin-1 peptides exhibit potent broad-spectrum antibacterial activity, their clinical translation is frequently hindered by non-specific cytotoxicity, particularly against mammalian erythrocytes. The amphipathic α-helical structure allows these peptides to integrate into the phospholipid bilayer, leading to pore formation or "carpet-like" membrane disintegration.
Why this assay is critical: For Brevinin-1-RAB1, the Hemolytic Assay is not merely a toxicity screen; it is a primary determinant of the Therapeutic Index (TI) . The TI is calculated as the ratio of the hemolytic concentration (HC50) to the Minimum Inhibitory Concentration (MIC). A robust, reproducible hemolytic protocol is essential to validate whether structural modifications (e.g., amino acid substitutions or Rana-box linearization) successfully widen the therapeutic window.
Materials & Reagents
To ensure data integrity, use only analytical-grade reagents.
Biological Material[1][2][3][4][5][6][7][8][9][10][11][12]
-
Erythrocytes (RBCs): Fresh defibrinated Horse or Sheep blood is preferred for standardization. Human RBCs (Type O) may be used but require ethical clearance and donor consent.
-
Note: Do not use blood stored >2 weeks; aged RBC membranes become fragile, yielding high background hemolysis.
-
Buffers & Solvents[12]
-
Wash/Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1][2]
-
Composition: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄.
-
-
Peptide Solvent: Sterile deionized water or 0.01% Acetic Acid (if basic residues hinder solubility).
-
Critical: If DMSO is required for hydrophobic variants, the final assay concentration of DMSO must be <0.5% to prevent solvent-induced lysis.
-
-
Positive Control (Lysis Agent): Triton X-100 (1% v/v in PBS).[3][1][2]
Equipment
-
Centrifuge capable of 1000 × g (swing-out rotor preferred).
-
96-well microtiter plates (V-bottom for sedimentation, Flat-bottom for reading).
-
Microplate reader (Absorbance at 414 nm or 540 nm).
Experimental Workflow (Visualization)
The following diagram outlines the critical path for the assay. High-contrast nodes indicate decision points and critical actions.
Caption: Figure 1. Step-by-step workflow for Brevinin-1-RAB1 hemolytic assay. Red nodes indicate centrifugation steps requiring careful handling to prevent mechanical lysis.
Detailed Protocol
Phase 1: Erythrocyte Preparation
Causality: Plasma proteins (albumin) can bind AMPs, reducing their effective concentration. Washing is mandatory to assess the peptide's intrinsic interaction with the lipid bilayer.
-
Transfer 2 mL of whole blood into a 15 mL conical tube.
-
Centrifuge at 1000 × g for 5 minutes at 4°C.
-
Gently aspirate the supernatant (plasma) and the thin white layer (buffy coat/leukocytes) on top of the RBC pellet.
-
Resuspend the pellet gently in 5 mL of ice-cold PBS.
-
Repeat centrifugation and washing 3 times until the supernatant is clear.
-
Final Suspension: Dilute the packed RBCs to a 2% (v/v) suspension in PBS. (e.g., 200 µL packed RBCs + 9.8 mL PBS).
Phase 2: Peptide Preparation
Causality: Brevinin-1 peptides are prone to aggregation. Serial dilution ensures a dynamic range to capture the sigmoidal dose-response curve.
-
Prepare a stock solution of Brevinin-1-RAB1 at 256 µM in PBS (or water).
-
In a separate 96-well plate (dilution plate), perform 2-fold serial dilutions using PBS to generate concentrations ranging from 256 µM down to 1 µM.
-
Note: When mixed 1:1 with RBCs, the final assay concentrations will be 128 µM to 0.5 µM.
-
Phase 3: Assay Execution
-
Plate Setup (V-bottom plate):
-
Test Wells: Add 100 µL of Peptide Solution.
-
Negative Control (0% Lysis): Add 100 µL of PBS.
-
Positive Control (100% Lysis): Add 100 µL of 1% Triton X-100.
-
-
Initiation: Add 100 µL of the 2% RBC suspension to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes .
-
Tip: Do not shake vigorously. Gentle orbital shaking (100 rpm) is acceptable but static incubation is standard to minimize mechanical stress.
-
-
Separation: Centrifuge the plate at 1000 × g for 10 minutes at room temperature.
-
Measurement: Carefully transfer 100 µL of the supernatant into a fresh flat-bottom 96-well plate.
-
Read absorbance at 540 nm (hemoglobin peak) or 414 nm (Soret band - more sensitive).
Data Analysis & Interpretation
Calculation Formula
Calculate the percentage of hemolysis for each concentration using the following equation:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cell viability assays for Brevinin-1-RAB1 cytotoxicity
Application Note: Comprehensive Cytotoxicity Profiling of Brevinin-1-RAB1
Strategic Overview
Brevinin-1-RAB1 (and the broader Brevinin-1 family) presents a classic dilemma in peptide drug development. Derived from Rana frog skin secretions, these peptides exhibit potent antimicrobial activity due to their amphipathic
The Critical Challenge: Brevinin-1 peptides are historically noted for high hemolytic activity and cytotoxicity toward mammalian cells. Therefore, a standard "viability check" is insufficient. You must distinguish between metabolic inhibition (cytostasis) and membrane lysis (necrosis).
This guide structures a three-tier validation system:
-
Hemolysis Assay: The "Go/No-Go" gatekeeper for systemic safety.
-
LDH Release Assay: A direct measure of membrane pore formation (the primary MOA of Brevinin).
-
MTT/MTS Assay: Assessment of long-term metabolic health and proliferation.
Mechanism of Action & Experimental Logic
Understanding the peptide's behavior dictates the assay choice. Brevinin-1-RAB1 is cationic.[2][3] It initially binds to the anionic headgroups of the lipid bilayer. Upon reaching a threshold concentration, it inserts into the membrane (often via the "carpet" or "toroidal pore" model), causing rapid leakage of intracellular contents.
Why this matters for your protocol:
-
Timing: Lysis happens fast (minutes to hours). Metabolic failure (mitochondrial damage) happens slower.
-
Interference: Cationic peptides can stick to plasticware. Use Low-Binding tubes and tips for all dilution steps to prevent under-dosing.
Caption: Kinetic pathway of Brevinin-1-RAB1 cytotoxicity. The assay strategy must capture the transition from insertion to leakage.
Protocol Tier 1: Hemolytic Activity (The Safety Gate)
Rationale: Before testing on expensive cell lines, verify if the peptide destroys Red Blood Cells (RBCs). Brevinin variants often fail here.
Materials:
-
Fresh human or sheep erythrocytes (RBCs).
-
PBS (pH 7.4).[4]
-
96-well V-bottom plates (for sedimentation) and Flat-bottom (for reading).
Protocol:
-
RBC Preparation: Wash fresh blood (2 mL) three times with PBS (centrifuge 1000 x g, 5 min). Discard supernatant carefully.[5] Resuspend pellet to a 2% (v/v) suspension in PBS.
-
Peptide Dilution: Prepare serial dilutions of Brevinin-1-RAB1 in PBS (e.g., 1 µM to 100 µM).
-
Incubation:
-
Add 100 µL of peptide solution to V-bottom wells.
-
Add 100 µL of 2% RBC suspension.
-
Controls: PBS only (0% lysis), 1% Triton X-100 (100% lysis).
-
Incubate for 1 hour at 37°C .
-
-
Separation: Centrifuge plate at 1000 x g for 10 minutes.
-
Quantification: Transfer 100 µL of supernatant to a fresh flat-bottom plate. Measure absorbance (OD) at 540 nm (hemoglobin).
Calculation:
Expert Insight: If
(concentration causing 50% hemolysis) is < 10 µM, the peptide is likely too toxic for systemic use unless encapsulated.
Protocol Tier 2: LDH Release Assay (Membrane Integrity)
Rationale: LDH (Lactate Dehydrogenase) is a stable cytoplasmic enzyme.[8] Its presence in the supernatant is the definitive marker of the pore-forming activity characteristic of AMPs.
Target Cells: Mammalian cell lines (e.g., HEK293, HepG2, or specific cancer lines if studying oncolytic potential).
Protocol:
-
Seeding: Seed cells (1 x 10^4 cells/well) in a 96-well plate. Incubate 24h to adhere.
-
Treatment: Remove media. Wash once with PBS. Add 100 µL of low-serum media (1% FBS) containing Brevinin-1-RAB1 dilutions.
-
Note: High serum can interfere with LDH enzymatic activity; keep it low.
-
-
Controls (Crucial):
-
Background Control: Media only.
-
Spontaneous Release: Cells + Media (untreated).
-
Maximum Release: Cells + Lysis Buffer (provided in kit) added 45 mins prior to reading.
-
-
Incubation: Incubate for 4 to 24 hours (AMPs act fast; check 4h for early lysis).
-
Harvest: Transfer 50 µL of supernatant to a new plate.
-
Reaction: Add 50 µL LDH substrate mix. Incubate 30 min in dark.
-
Stop & Read: Add Stop Solution. Read OD at 490 nm .
Data Interpretation: High LDH release within 4 hours confirms the "lytic" mechanism. If LDH is low but cells look unhealthy, the mechanism might be intracellular (apoptosis), requiring the MTT assay for confirmation.
Protocol Tier 3: MTT Assay (Metabolic Viability)
Rationale: Assesses mitochondrial reductase activity.[9] This distinguishes between cells that are physically intact but metabolically dead vs. proliferating cells.
Protocol:
-
Seeding: 5 x 10^3 to 1 x 10^4 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with Brevinin-1-RAB1 for 24-48 hours.
-
MTT Addition:
-
Add MTT reagent (final conc.[10] 0.5 mg/mL) directly to the wells.
-
Incubate 3-4 hours at 37°C. Look for purple formazan crystals.
-
-
Solubilization (The Critical Step for AMPs):
-
Standard: Remove media, add DMSO.
-
AMP Specific: Some AMPs precipitate with MTT. If you see "cloudy" non-purple precipitate, use Acidified Isopropanol (0.04 N HCl in isopropanol) instead of DMSO to solubilize.
-
-
Read: Measure OD at 570 nm (reference 630 nm).
Summary of Data Analysis
Consolidate your findings into a decision matrix.
| Assay | Parameter Measured | Brevinin-1-RAB1 Expectation | Interpretation |
| Hemolysis | RBC Lysis | Likely High (Risk Factor) | High % = Toxic. Low % = Safe candidate. |
| LDH | Membrane Pores | High Release (Fast) | Confirms membrane disruption mechanism. |
| MTT | Mitochondrial Activity | Low Viability (Slow) | Confirms loss of proliferation/metabolism. |
Workflow Visualization
Caption: Decision tree for Brevinin-1-RAB1 characterization. Hemolysis is the primary filter.
References
-
National Institutes of Health (NIH). (2021). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Retrieved from [Link]
-
MDPI. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Retrieved from [Link]
-
Portland Press. (2023). Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Antimicrobial Peptide Melectin Shows Both Antimicrobial and Antitumor Activity via Membrane Interference and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
Using Brevinin-1-RAB1 as a molecular probe in cell imaging
Application Note: High-Resolution Membrane & Intracellular Imaging Using Brevinin-1-RAB1
Executive Summary
This guide details the application of Brevinin-1-RAB1 , a cationic antimicrobial peptide (AMP) derived from the Brevinin-1 superfamily, as a molecular probe for high-content cell imaging. While the Brevinin-1 family (e.g., Brevinin-1E, Brevinin-1RL1) is traditionally studied for therapeutic potential, its unique amphipathic
Key Applications:
-
Selective Cancer Cell Imaging: Targeting surface-exposed phosphatidylserine (PS).
-
Bacterial Membrane Analysis: Differentiating Gram-positive vs. Gram-negative envelope architectures.
-
Intracellular Trafficking: Tracking endosomal uptake mechanisms of cationic peptides.
Note on Nomenclature: For the purpose of this protocol, "Brevinin-1-RAB1" refers to the specific user-defined variant or analog within the Brevinin-1 family. The physicochemical properties and protocols described herein are grounded in the validated biochemistry of the Brevinin-1 superfamily (e.g., Brevinin-1GHd, Brevinin-1RL1).
Mechanism of Action & Probe Design
To use Brevinin-1-RAB1 effectively, one must understand its interaction physics. Unlike antibody-based probes that target proteins, Brevinin-1-RAB1 targets membrane electrostatics and curvature .
The "Rana Box" and Amphipathicity
Brevinin-1 peptides typically contain 24 amino acids with a hydrophilic N-terminus and a hydrophobic C-terminus containing the "Rana box"—a cyclic heptapeptide domain stabilized by a disulfide bridge (Cys18–Cys24).
-
Imaging Implication: The C-terminal loop is critical for structural stability. Labeling must occur at the N-terminus to preserve membrane insertion capability.
Pathway Visualization
Figure 1: Mechanism of Brevinin-1-RAB1 membrane interaction. At low concentrations (imaging mode), the peptide accumulates on the surface ("Carpet"). At high concentrations (killing mode), it forms pores.
Experimental Workflow
Figure 2: End-to-end workflow for Brevinin-1-RAB1 imaging experiments.
Protocol: Fluorescent Labeling & Staining[1][2]
Goal: Conjugate Brevinin-1-RAB1 with Fluorescein Isothiocyanate (FITC) or TAMRA without disrupting the C-terminal Rana box.
Reagents
-
Peptide: Brevinin-1-RAB1 (Custom synthesis, >95% purity).
-
Dye: FITC (Sigma-Aldrich) or 5-TAMRA.
-
Linker: Amino-hexanoic acid (Ahx) spacer (Highly recommended to prevent fluorescence quenching by N-terminal amino acids).
-
Buffer: 0.1 M Sodium Bicarbonate (pH 9.0).
Labeling Procedure (N-Terminal)
-
Dissolution: Dissolve 2 mg of Brevinin-1-RAB1 in 500 µL of Sodium Bicarbonate buffer.
-
Reaction: Add 10-fold molar excess of FITC (dissolved in DMSO).
-
Incubation: Incubate for 2 hours at room temperature in the dark with gentle agitation.
-
Quenching: Add 50 µL of 1 M Ammonium Chloride to stop the reaction.
-
Purification: CRITICAL STEP. Unbound dye will cause high background. Use a PD-10 desalting column or HPLC (C18 column) to separate labeled peptide from free dye.
-
Validation: Verify mass shift via MALDI-TOF MS (+389 Da for FITC).
Application Protocol: Live Cell Imaging
This protocol is optimized for cancer cell lines (e.g., HeLa, MCF-7) to visualize membrane selectivity.
Preparation
-
Stock Solution: Reconstitute labeled Brevinin-1-RAB1 in sterile water or DMSO to 1 mM. Store at -20°C.
-
Working Solution: Dilute to 2–5 µM in serum-free Opti-MEM or PBS.
-
Expert Insight: Serum proteins (albumin) are anionic and will sequester the cationic peptide. Always stain in serum-free media.
-
Staining Steps
-
Seeding: Seed cells in a glass-bottom confocal dish (MatTek) 24 hours prior to reach 70% confluence.
-
Wash: Aspirate growth media and wash cells 2x with pre-warmed PBS.
-
Pulse: Add the 2 µM Brevinin-1-RAB1 working solution.
-
Incubation: Incubate for 15–30 minutes at 37°C.
-
Note: Longer incubations (>1 hr) may lead to internalization or toxicity.
-
-
Co-staining (Optional):
-
Nucleus: Hoechst 33342 (add during the last 10 mins).
-
Mitochondria: MitoTracker Deep Red (Brevinin peptides often target mitochondria if they penetrate the cell; this verifies localization).
-
-
Imaging: Image immediately in live-cell chamber (37°C, 5% CO2). Do not wash excessively, as the interaction is reversible.
Data Interpretation (Quantitative Table)
| Observation | Concentration | Interpretation |
| Rim Staining | 1–2 µM | Peptide binding to surface PS/PG (Carpet mechanism). |
| Punctate Cytosolic | 2–5 µM | Endocytosis or translocation; likely mitochondrial targeting. |
| Diffuse Cytosolic | >10 µM | Membrane rupture; loss of integrity (Cell death). |
| Nuclear Staining | >20 µM | Complete lysis; peptide binds nucleic acids (Artifact). |
Troubleshooting & Validation
-
Issue: High Background / Sticky Peptide.
-
Cause: Cationic peptides stick to glass and plastic.
-
Solution: Use BSA-blocked tips or low-retention plastics. Wash glass dishes with poly-L-lysine prior to cell seeding to mask negative charges on the glass, though this may compete with cell adhesion. Better: Use Cell-Tak for adhesion.
-
-
Issue: Rapid Cell Death.
-
Cause: Concentration is above the MIC (Minimum Inhibitory Concentration) or IC50.
-
Solution: Perform a cytotoxicity assay (MTT or CCK-8) first. Use a concentration equal to 1/5th of the IC50 for imaging.
-
-
Issue: Lack of Specificity.
-
Cause: Serum interference.
-
Solution: Ensure washing steps remove all FBS.
-
References
-
Simmaco, M., et al. (1993).[1] "Novel antimicrobial peptides from skin secretion of the European frog Rana esculenta."[1] FEBS Letters. Link
- Foundational paper establishing the Brevinin-1 family structure.
-
Tian, M., et al. (2023).[2][3] "The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities."[2] Frontiers in Immunology. Link
- Provides the protocol for FITC-labeling Brevinin-1GHd and flow cytometry binding assays.
-
Liu, Y., et al. (2020). "Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells." Bioscience Reports. Link
-
Demonstrates the use of Brevinin-1 variants for cancer cell imaging and mitochondrial targeting (JC-1 staining).[4]
-
-
Geng, H., et al. (2025). "Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide... with Anticancer Activity." Molecules. Link
- Recent study on Brevinin-1 analogs and their selective cytotoxicity profiles.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Antimicrobial Peptide Brevivin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Brevinin-1 Solubility and Aggregation Challenges
Welcome to the technical support center for Brevinin-1 peptides. This guide is designed for researchers, scientists, and drug development professionals who are working with Brevinin-1 and its analogues, such as Brevinin-1-RAB1. Brevinin-1, a potent antimicrobial peptide (AMP) isolated from amphibian skin, holds significant therapeutic promise due to its broad-spectrum antimicrobial and anticancer activities.[1][2][3][4] However, its physicochemical properties, particularly its tendency to aggregate and its variable solubility, can present significant challenges during experimental work and formulation development.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and unlock the full potential of your Brevinin-1 peptide.
Understanding the Challenge: Why Brevinin-1 Peptides Can Be Problematic
Brevinin-1 peptides are cationic and amphipathic, meaning they possess both charged and hydrophobic regions.[1][5] This dual nature is crucial for their biological activity, allowing them to interact with and disrupt the membranes of pathogens and cancer cells.[3][5] However, these same properties also make them prone to self-aggregation and insolubility in certain conditions.
Key Factors Influencing Brevinin-1 Solubility and Aggregation:
-
Hydrophobic Interactions: The nonpolar residues in Brevinin-1 can drive intermolecular associations to minimize contact with aqueous environments, leading to aggregation.[6]
-
Electrostatic Interactions: As cationic peptides, Brevinin-1 molecules can interact with each other and with counter-ions in solution, which can either promote or hinder aggregation depending on the conditions.
-
Secondary Structure: In aqueous solutions, Brevinin-1 peptides may exist in a random coil conformation but can adopt an α-helical structure in hydrophobic environments, such as when interacting with membranes or during aggregation.[1] The formation of intermolecular β-sheet structures is a common feature of peptide aggregation.[7]
-
Environmental Conditions: pH, ionic strength, temperature, and peptide concentration all significantly impact the solubility and aggregation state of Brevinin-1. Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero.[7]
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working with Brevinin-1 peptides.
Q1: My lyophilized Brevinin-1-RAB1 peptide won't dissolve. What should I do?
A1: Difficulty in dissolving lyophilized Brevinin-1 is a common issue. A systematic approach to solubilization is crucial.
Initial Solubilization Strategy:
-
Start with High-Purity Water: Begin by attempting to dissolve a small test amount of the peptide in sterile, distilled water.
-
Consider the Net Charge: Brevinin-1 peptides are generally basic (net positive charge). If solubility in water is poor, add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), to protonate the acidic residues and increase the net positive charge, which can enhance solubility.[7]
-
Use Organic Solvents for Hydrophobic Peptides: If the peptide is particularly hydrophobic, initial dissolution in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile may be necessary. Once dissolved, slowly add the desired aqueous buffer while vortexing.[7] Be aware that organic solvents may affect the peptide's structure and activity.
Q2: My Brevinin-1 solution becomes cloudy or forms a precipitate over time. What is happening and how can I prevent it?
A2: This indicates that your peptide is aggregating and precipitating out of solution. This can be influenced by several factors.
Troubleshooting Aggregation:
-
pH Optimization: The solubility of many peptides is lowest at their isoelectric point (pI). For cationic peptides like Brevinin-1, maintaining the pH of the solution below the pI will ensure a net positive charge and can help prevent aggregation through electrostatic repulsion. The solubility of some antimicrobial peptides, like nisin, is highest at low pH values.[8]
-
Control Ionic Strength: The effect of salt concentration can be complex. In some cases, low to moderate salt concentrations can shield charges and promote aggregation, while in other instances, they may be necessary to mimic physiological conditions for activity assays. It is recommended to empirically test a range of buffer and salt concentrations.
-
Lower Peptide Concentration: High peptide concentrations can favor intermolecular interactions and aggregation. If possible, work with more dilute solutions.
-
Temperature Control: Store peptide solutions at recommended temperatures (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Incorporate Solubilizing Agents: The use of certain excipients can help to maintain peptide solubility and prevent aggregation.
Q3: What additives or excipients can I use to improve the solubility and stability of my Brevinin-1 peptide?
A3: Several additives can be incorporated into your buffer to stabilize Brevinin-1 and prevent aggregation.
| Additive/Excipient | Recommended Concentration | Mechanism of Action |
| Amino Acids | 50-100 mM | L-Arginine and L-Glutamate can suppress aggregation by binding to charged and hydrophobic regions of the peptide, thereby masking them from intermolecular interactions.[7] |
| Sugars/Polyols | 5-10% (w/v) | Sucrose, trehalose, or mannitol can stabilize the native conformation of the peptide and increase the energy barrier for aggregation. |
| Non-ionic Surfactants | 0.01-0.1% (v/v) | Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can prevent surface-induced aggregation and stabilize the peptide in solution. |
| PEGylation | Varies | Covalent attachment of polyethylene glycol (PEG) can enhance solubility and biocompatibility.[9] |
Q4: I am expressing recombinant Brevinin-1-RAB1 in E. coli, but I'm getting low yields and it seems to be toxic to the cells. How can I improve this?
A4: The antimicrobial nature of Brevinin-1 makes it inherently toxic to bacterial expression hosts. A common and effective strategy is to express the peptide as a fusion protein.[1][10]
Recombinant Expression Strategy:
-
Fusion Partner: Fuse Brevinin-1-RAB1 to a larger, highly soluble protein like thioredoxin (Trx), glutathione S-transferase (GST), or small ubiquitin-like modifier (SUMO). This can mask the peptide's toxicity and improve its solubility.[1]
-
Inclusion Bodies: Another approach is to design the expression system to drive the fusion protein into inclusion bodies. This sequesters the toxic peptide, allowing for high expression levels. The inclusion bodies can then be isolated, and the fusion protein refolded and cleaved.[10]
-
Cleavage Site: Incorporate a specific protease cleavage site (e.g., for TEV protease or thrombin) or a chemical cleavage site (e.g., for cyanogen bromide) between the fusion partner and your peptide to allow for its release after purification.
Troubleshooting Guides and Protocols
Protocol 1: Systematic Solubilization of Lyophilized Brevinin-1 Peptide
This protocol provides a step-by-step method for the initial solubilization of your Brevinin-1 peptide.
Workflow for Systematic Solubilization
Caption: Systematic workflow for solubilizing Brevinin-1 peptides.
Methodology:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Initial Test: Weigh out a small amount of the peptide (e.g., 1 mg) for a solubility test.
-
Aqueous Solubilization: Add a small volume of sterile, high-purity water to achieve a high concentration (e.g., 10 mg/mL). Gently vortex.
-
Acidification (if necessary): If the peptide does not dissolve, add a dilute acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves.
-
Organic Solvent (last resort): If the peptide remains insoluble, use a fresh aliquot and dissolve it in a minimal volume of an appropriate organic solvent (e.g., DMSO). Once dissolved, slowly add your desired aqueous buffer to the peptide solution with constant, gentle mixing.
-
Final Dilution: Once the peptide is in solution, it can be further diluted with the appropriate buffer for your experiment.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Brevinin-1 Aggregation
The ThT assay is a widely used method to detect the formation of amyloid-like fibrillar aggregates, which are characterized by cross-β-sheet structures.
Experimental Workflow for ThT Aggregation Assay
Caption: Workflow for monitoring peptide aggregation using Thioflavin T.
Methodology:
-
Reagent Preparation:
-
Brevinin-1 Stock: Prepare a concentrated stock solution of Brevinin-1 in an appropriate solvent (as determined in Protocol 1).
-
ThT Stock: Prepare a 1 mM Thioflavin T stock solution in water and filter it through a 0.22 µm filter.
-
Assay Buffer: Prepare the buffer in which you want to assess aggregation (e.g., PBS, Tris-HCl) at the desired pH and with any additives to be tested.
-
-
Assay Setup (in a 96-well black plate):
-
To each well, add the assay buffer.
-
Add the Brevinin-1 stock solution to achieve the final desired concentration.
-
Add the ThT stock solution to a final concentration of 10-20 µM.
-
Include controls: buffer with ThT only (blank), and a known aggregating peptide if available (positive control).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Record fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of fibrillar aggregates.
-
Final Recommendations
Successfully working with Brevinin-1-RAB1 and other Brevinin-1 peptides requires a careful and systematic approach to handling and formulation. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can mitigate issues of solubility and aggregation, leading to more reliable and reproducible experimental outcomes.
References
-
Kuipers, O. P., et al. (1996). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Protein Engineering, Design and Selection, 9(1), 1-7. [Link]
-
Sharma, A. (2023). Designing Early-stage Formulation Strategies for Anti-microbial Peptides (Amps). Pharma Focus Asia. [Link]
-
Kuipers, O. P., et al. (1996). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Protein Engineering, Design and Selection, 9(1), 1-7. [Link]
-
Li, J., et al. (2025). Antibiotic-conjugated antimicrobial peptides for enhanced bacterial inhibition. Nature Communications, 16(1), 1-12. [Link]
-
Mishra, B., & Wang, G. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25(19), 10393. [Link]
-
Pirtskhalava, M., et al. (2024). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. International Journal of Molecular Sciences, 25(11), 5998. [Link]
-
Zou, R., et al. (2022). Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost. ACS Chemical Biology, 17(10), 2849-2858. [Link]
-
Goormaghtigh, F., et al. (2021). Protein Aggregation as a Bacterial Strategy to Survive Antibiotic Treatment. Frontiers in Molecular Biosciences, 8, 642128. [Link]
-
UniProt. (2011). Brevinin-1-RAB1 peptide - Odorrana andersonii (Golden crossband frog). UniProt. [Link]
-
Zhang, Y., et al. (2024). Aggregation Rules of Short Peptides. JACS Au, 4(9), 2965-2974. [Link]
-
Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In: Antimicrobial Peptides. Springer, Cham. [Link]
-
Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In: Antimicrobial Peptides. Springer, Cham. [Link]
-
ResearchGate. (n.d.). Chemical structure of Brevinin-1. ResearchGate. [Link]
-
Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology, 14, 1122687. [Link]
-
Nguyen, T. A., et al. (2025). Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity. International Journal of Molecular Sciences, 26(17), 8912. [Link]
-
Chen, X., et al. (2023). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism. Heliyon, 9(11), e21612. [Link]
-
ResearchGate. (n.d.). The physicochemical properties of Brevinin-1 peptides and B1A's analogues. ResearchGate. [Link]
-
Xiong, Y., et al. (2025). Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers in Microbiology, 16, 134567. [Link]
-
Wu, J., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology, 14, 1122687. [Link]
-
Iscovici, M., et al. (2020). Structure and Aggregation Mechanisms in Amyloids. International Journal of Molecular Sciences, 21(5), 1835. [Link]
-
Wu, J., et al. (2023). Discovery and analysis of a novel antimicrobial peptide B1AW from the skin secretion of Amolops wuyiensis and improving the membrane-binding affinity through the construction of the lysine-introduced analogue. Heliyon, 9(12), e22632. [Link]
-
Ailts, J., et al. (2020). An approach to characterize mechanisms of action of anti-amyloidogenic compounds in vitro and in situ. Communications Biology, 3(1), 1-14. [Link]
-
Ghavami, S., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Mini reviews in medicinal chemistry, 18(10), 844-853. [Link]
-
Zorko, M., & Jerala, R. (2010). Production of Recombinant Antimicrobial Peptides in Bacteria. In: Antimicrobial Peptides. Humana Press, Totowa, NJ. [Link]
Sources
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Production of Recombinant Antimicrobial Peptides in Bacteria | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting Brevinin-1-RAB1 solid-phase peptide synthesis
Status: Operational Ticket ID: BRV-RAB1-SPPS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Solid-Phase Synthesis, Cyclization, and Purification of Brevinin-1-RAB1
Executive Summary: The Molecule
Brevinin-1-RAB1 (derived from Rana brevipoda) is a ~24-residue antimicrobial peptide (AMP).[1][2] To successfully synthesize it, you must navigate two opposing chemical challenges:
-
The N-Terminal Hydrophobic Helix: A sequence rich in Valine, Leucine, and Phenylalanine (e.g., FLPVLAG...) that is prone to rapid on-resin aggregation (
-sheet formation), leading to deletion sequences. -
The C-Terminal "Rana Box": A cyclic heptapeptide motif (Cys18–Cys24) stabilized by a disulfide bridge. This requires precise oxidative folding to avoid polymerization.
Module 1: Synthesis Strategy & Resin Loading
User Issue: "My crude yield is low, and mass spec shows a major peak corresponding to [M-Val] or [M-Leu]. Is my coupling reagent bad?"
Diagnosis: This is likely not a reagent failure, but steric occlusion due to aggregation . The hydrophobic N-terminus of Brevinin-1 peptides self-associates on the resin during synthesis, forming "hard-to-reach" structured domains.
Troubleshooting Protocol
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Scientific Rationale |
| Resin | Wang or Rink Amide PS (High Loading) | ChemMatrix® or PEG-PS (Low Loading: <0.3 mmol/g) | PEG-based resins swell better in both DMF and DCM, allowing better solvation of the growing hydrophobic chain. Low loading reduces inter-chain interaction [1]. |
| Solvent | DMF | NMP or DMF + 10% DMSO | N-methylpyrrolidone (NMP) disrupts |
| Coupling | Room Temp, 1 hour | Microwave (75°C) or Double Couple (2x 45 min) | Heat provides the kinetic energy to disrupt aggregates. Double coupling ensures complete acylation before capping [2]. |
The "Magic Mixture" Fix: If you observe aggregation (resin shrinking/clumping) after the 10th residue:
-
Wash resin with DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 .
-
Perform coupling in 0.1 M LiCl in DMF . The chaotropic salt disrupts the hydrogen bond network stabilizing the
-sheets [3].
Module 2: The "Rana Box" (Disulfide Cyclization)
User Issue: "I see the linear peptide mass, but after oxidation, I get multiples of the mass (dimers/trimers). How do I get the monomeric cyclic peptide?"
Diagnosis: You are experiencing inter-molecular polymerization . The concentration of the peptide during oxidation is too high, favoring peptide-to-peptide bonding over the desired intra-molecular "Rana Box" formation.
Decision Matrix: Cyclization Strategy
You have two valid paths. Choose based on your equipment and purity requirements.
Figure 1: Decision tree for forming the C-terminal disulfide bridge (Rana Box).
Recommended Protocol: Solution Phase (DMSO-Assisted)
This is the most robust method for Brevinin-1-RAB1 [4].
-
Cleavage: Cleave the linear peptide using TFA/TIS/H2O/EDT (94:2.5:2.5:1). Note: EDT (Ethanedithiol) is critical to prevent alkylation of Tryptophan (if present) and keep Cys reduced.
-
Dissolution: Dissolve the crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 7.5–8.0) .
-
Critical Control: Concentration must be < 0.5 mg/mL . High dilution favors the intra-molecular reaction (cyclization) over inter-molecular reaction (dimerization).
-
-
Oxidation: Add DMSO to a final concentration of 10-20% (v/v). Stir open to air at room temperature for 24–48 hours.
-
Monitoring: Monitor by HPLC. The cyclic peptide typically elutes earlier than the linear precursor due to a smaller hydrodynamic radius (more compact).
-
Termination: Acidify with acetic acid to pH 4 and lyophilize or load directly onto Prep-HPLC.
Module 3: Purification & Solubility
User Issue: "My peptide crashes out of solution during HPLC purification or when I try to dissolve it in water."
Diagnosis: Brevinin-1-RAB1 is amphipathic.[2] The "Rana Box" is polar/cationic, but the N-terminal helix is highly hydrophobic. In pure water or high salt, it may aggregate or precipitate.
Solubility Troubleshooting Guide
| Solvent System | Suitability | Notes |
| Pure Water | Poor | Hydrophobic collapse likely. |
| 0.1% TFA in Water | Moderate | Acidic pH protonates Lys residues, aiding solubility, but may not be enough for the hydrophobic tail. |
| 30% Acetonitrile / Water | Good | Small amount of organic solvent disrupts hydrophobic aggregation. |
| 6M Guanidine HCl | Excellent | Use for initial dissolution of crude peptide before loading onto HPLC. |
Purification Protocol:
-
Stationary Phase: Use a C4 or C8 column instead of C18. The peptide is very hydrophobic; C18 may bind it too irreversibly, leading to peak tailing and low recovery [5].
-
Gradient: Shallow gradient. Start higher (e.g., 20% B) to prevent precipitation at the column head.
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% -> 60% B over 40 mins.
-
-
Temperature: Heat the column to 50°C-60°C . This sharpens the peaks by reducing hydrophobic interaction kinetics and aggregation on the column.
FAQ: Rapid Fire Troubleshooting
Q: Can I use pseudoprolines to stop the aggregation? A: Yes, but only if the sequence permits. Pseudoprolines (oxazolidines) are derived from Ser, Thr, or Cys. Brevinin-1-RAB1 is often low in Ser/Thr in the hydrophobic helix. If your specific variant has a Ser/Thr in the middle of the hydrophobic run (residues 8-15), replacing it with a pseudoproline is the single most effective strategy to increase yield [6].
Q: I suspect Met oxidation. How do I prevent it? A: If your Brevinin sequence contains Methionine, use the cleavage cocktail TFA/Thioanisole/EDT/Anisole (90:5:3:2). Avoid air exposure during cleavage. Alternatively, use Norleucine (Nle) as an isosteric replacement for Met if the application allows (check biological activity requirements first).
Q: The Kaiser test is inconclusive (slightly orange) after coupling Val/Leu/Ile. Should I recap? A: Do not rely on the Kaiser test for these residues; it is notoriously unreliable for sterically hindered amino acids. Use the Chloranil test (for secondary amines) or simply default to a double-coupling protocol for all hydrophobic residues in the N-terminal helix.
References
-
Garcia-Martin, F., et al. (2006). "The synergy of ChemMatrix resin and pseudoproline building blocks renders Rantes a simple synthetic target." Biopolymers.[3] Link
-
Collins, J.M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. (Reference for LiCl/Chaotropic salt usage in aggregation disruption). Link
-
Tam, J.P., et al. (1991). "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society. Link
-
Boysen, R.I., et al. (2002). "High-performance liquid chromatography of peptides and proteins." Current Protocols in Protein Science. Link
-
Mutter, M., et al. (2004). "The pseudo-proline technique for peptide synthesis."[4][5][6][7] Nature Protocols (Derived concept). See also: Journal of the American Chemical Society 118. Link
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biovera.com.au [biovera.com.au]
Technical Support Center: Minimizing Non-Specific Binding of Brevinin-1-RAB1
Status: Active Guide Last Updated: 2026-02-23 Applicable Molecule: Brevinin-1-RAB1 (and related Brevinin-1 family peptides) Keywords: Cationic AMPs, Hydrophobic Adsorption, Rana Box, Low-Binding, Surface Plasmon Resonance.
Executive Summary: The "Sticky Peptide" Paradox
Brevinin-1-RAB1 is a potent antimicrobial peptide (AMP) characterized by a net positive charge (cationic) and a hydrophobic C-terminal loop ("Rana box"). While these properties are essential for its mechanism of action—disrupting negatively charged bacterial membranes—they simultaneously make the peptide highly prone to Non-Specific Binding (NSB) .
This guide addresses the "disappearing peptide" phenomenon, where Brevinin-1-RAB1 adsorbs to tube walls, pipette tips, or assay plates, leading to inconsistent MIC values, false negatives in binding assays, and non-linear standard curves.
Part 1: The Mechanics of Adsorption (Why it happens)
To troubleshoot effectively, you must understand the forces at play. Brevinin-1-RAB1 is an amphipathic alpha-helix in membrane environments.[1]
Visualizing the Problem
The following diagram illustrates the dual-threat of Brevinin-1-RAB1 adsorption:
Caption: Brevinin-1-RAB1 faces two adsorption risks: electrostatic binding to negatively charged glass (red path) and hydrophobic interaction with standard plastics (yellow path).
Part 2: Troubleshooting & Optimization (Q&A)
Section A: Labware & Handling (The Container)
Q: My standard curve for Brevinin-1-RAB1 is non-linear at low concentrations (<1 µM). Is the peptide degrading? A: It is likely not degradation, but rapid surface adsorption . At low concentrations, the ratio of surface area (tube wall) to peptide mass is high. If you use standard polystyrene or borosilicate glass, the surface "steals" a significant fraction of your peptide before you even pipette it.
Protocol Fix:
-
Switch Materials: Immediately replace standard tubes with Polypropylene Low-Binding (LoBind) tubes.
-
Avoid Glass: Never store cationic AMPs in glass vials. The silanol groups (
) act as a cation exchange resin, binding the positively charged Lysine/Arginine residues of Brevinin. -
Pre-wet Tips: When pipetting, aspirate and dispense the solution 3 times to saturate the binding sites on the pipette tip surface before the final transfer.
Section B: Buffer Composition (The Solvent)
Q: Can I use BSA to block NSB in my MIC/killing assays? A: Proceed with extreme caution. While Bovine Serum Albumin (BSA) is a standard blocker for ELISAs, it is problematic for AMP bioassays. Albumin binds hydrophobic molecules (the "serum effect"), effectively sequestering Brevinin-1-RAB1 and reducing its antimicrobial activity, leading to artificially high MIC values.
Recommended Alternatives Table:
| Blocker/Additive | Suitability for Brevinin-1-RAB1 | Mechanism | Notes |
| BSA (0.1-1%) | ⚠️ Low | Protein binding | Use only in immunoassays (ELISA); avoid in functional bioassays (MIC). |
| Tween-20 (0.01%) | ✅ High | Surfactant | Prevents hydrophobic adsorption to plastic. Keep <0.05% to avoid lysing bacteria/cells. |
| NaCl (150mM) | ⚠️ Medium | Ionic Shielding | High salt disrupts electrostatic binding to glass but may inhibit AMP activity (salt sensitivity). |
| Casein | 🟡 Medium | Protein blocking | Less binding than BSA, but still risky for bioassays. |
| PEG (Polyethylene Glycol) | ✅ High | Steric repulsion | Coating surfaces with PEG is the gold standard for minimizing AMP loss without affecting activity. |
Q: I see "ghost" signals in my SPR (Surface Plasmon Resonance) assay. How do I clean the chip? A: Cationic peptides are notorious for sticking to the microfluidics of SPR machines (e.g., Biacore). Protocol Fix:
-
Inject High Salt: Use a "high salt wash" (2M NaCl) between cycles to disrupt ionic bonds.
-
Surfactant Spike: Include 0.05% Tween-20 (P20) in the running buffer.
-
Desorb: If carryover persists, perform a Desorb protocol using 0.5% SDS followed by extensive water washing.
Section C: Experimental Validation
Q: How do I prove that NSB is the cause of my data variability? A: Perform a "Tube Transfer Test" (Self-Validating Protocol).
Method:
-
Prepare a 1 µM solution of Brevinin-1-RAB1 in your standard buffer.
-
Aliquot into Tube A (Standard tube) and Tube B (Low-binding tube).
-
Incubate for 1 hour at Room Temperature.
-
Transfer the solution from Tube A to a new Tube A' (repeat 3 times). Do the same for Tube B.
-
Measure the final concentration (via HPLC or Tryptophan fluorescence).
-
Result: If Tube A shows significant loss compared to Tube B, your plasticware is the culprit.
Part 3: Decision Tree for Assay Optimization
Use this logic flow to select the correct blocking strategy based on your specific application.
Caption: Decision matrix for selecting blocking agents. Note that functional bioassays restrict the use of protein blockers like BSA.
References
-
UniProt Consortium. (2024). Brevinin-1-RAB1 - Odorrana andersonii (Golden crossband frog).[2] UniProtKB.[2] [Link]
-
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][4] PLoS ONE. [Link]
-
Corning Life Sciences. (2023). Effective Blocking Procedures in ELISA Assays: Technical Bulletin. [Link]
-
Goebel-Stengel, M., et al. (2011).[5] The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry.[6][7] [Link]
-
Savelyeva, A., et al. (2014).[8] An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Advances in Experimental Medicine and Biology. [Link]
Sources
- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Brevinin-1-RAB1
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the antimicrobial peptide (AMP), Brevinin-1-RAB1. This resource is designed to provide in-depth, actionable insights into the challenges posed by bacterial resistance to this potent AMP and to offer evidence-based strategies to overcome them. Our goal is to move beyond simple protocols and explain the "why" behind the "how," empowering you to make informed decisions in your experiments.
Section 1: Foundational Knowledge - Understanding Brevinin-1-RAB1 and Resistance
This section provides a crucial foundation for troubleshooting. A clear understanding of the peptide's mechanism and the ways bacteria evade it is the first step in designing effective experiments.
Q1: What is the primary mechanism of action for Brevinin-1-RAB1 against bacteria?
Brevinin-1-RAB1, like most members of the Brevinin-1 family, is a cationic and amphipathic peptide.[1][2] Its primary mode of action is the disruption of the bacterial cell membrane integrity.[3] The process begins with an electrostatic attraction between the positively charged amino acid residues of the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][4][5]
Following this initial binding, the peptide inserts itself into the lipid bilayer. In a hydrophobic, membrane-like environment, Brevinin-1 peptides adopt an α-helical structure.[2] This structural change is critical for its disruptive function. Several models, such as the "barrel-stave" or "carpet" model, describe how these peptides then aggregate to form pores or channels in the membrane.[1][5] This leads to the leakage of essential intracellular contents and ultimately, cell death.[1][6]
Q2: My bacterial strain is showing increased resistance to Brevinin-1-RAB1. What are the likely biological mechanisms behind this?
Bacterial resistance to cationic antimicrobial peptides like Brevinin-1-RAB1 is a multifaceted issue.[7] The most common mechanisms involve modifications to the bacterial cell surface that reduce the peptide's ability to bind and disrupt the membrane.
For Gram-negative bacteria , the primary mechanism is often the modification of the Lipopolysaccharide (LPS) layer.[4][8] Bacteria can enzymatically alter their LPS to reduce its net negative charge. This is a common resistance mechanism against positively charged peptides.[4] These modifications can include the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine to the lipid A portion of LPS.[4][9] This modification reduces the electrostatic attraction between the cationic Brevinin-1-RAB1 and the bacterial surface, thereby increasing resistance.[9]
For Gram-positive bacteria , a key resistance strategy involves the D-alanylation of teichoic acids. This process incorporates positively charged D-alanine residues into the teichoic acid polymers of the cell wall, which increases the positive charge of the cell surface and repels cationic AMPs.[7]
Other potential, though less specific, resistance mechanisms can include:
-
Efflux pumps: These are membrane proteins that can actively transport antimicrobial agents, including some peptides, out of the bacterial cell.[7]
-
Proteolytic degradation: Bacteria may secrete proteases that can cleave and inactivate the peptide before it can reach the cell membrane.
-
Biofilm formation: Bacteria within a biofilm are often more resistant to antimicrobials due to the protective extracellular matrix, which can limit peptide penetration.
Section 2: Troubleshooting Experimental Results
This section addresses common issues encountered during in vitro testing and provides systematic approaches to diagnose and solve them.
Q3: I'm observing a higher Minimum Inhibitory Concentration (MIC) for Brevinin-1-RAB1 than expected. What could be causing this discrepancy?
An unexpectedly high MIC can be frustrating. Several factors related to your experimental setup could be at play, and it's crucial to rule these out before concluding that you're dealing with a highly resistant strain.
Potential Cause 1: Inappropriate Assay Conditions Standard antibiotic susceptibility testing (AST) methods are not always suitable for antimicrobial peptides.[10] The activity of AMPs can be significantly influenced by the composition of the culture medium. High concentrations of divalent cations (Ca²⁺, Mg²⁺) or salts in standard media like Mueller-Hinton Broth (MHB) can interfere with the initial electrostatic interaction between the cationic peptide and the bacterial membrane, leading to an artificially high MIC.
Troubleshooting Steps:
-
Review your media composition: Consider using a low-salt medium or diluting your standard medium. Some studies have shown improved AMP efficacy when tested in diluted nutrient media or specific low-salt buffers.[10]
-
Control for pH: Ensure the pH of your assay medium is controlled and consistent, as pH can affect the charge of both the peptide and the bacterial surface.
-
Standardize inoculum: Prepare your bacterial inoculum from a mid-logarithmic growth phase and ensure the final concentration in the assay is consistent, typically around 5 x 10⁵ CFU/mL.[11]
Potential Cause 2: Peptide Quality and Handling The integrity and concentration of your Brevinin-1-RAB1 stock are critical.
-
Degradation: Peptides can be susceptible to degradation. Ensure proper storage (typically lyophilized at -20°C or colder) and handle stock solutions with care.
-
Adsorption: Peptides can adsorb to plastic surfaces. Using low-protein-binding labware can mitigate this.
-
Inaccurate Quantification: Ensure the concentration of your peptide stock solution has been accurately determined.
Troubleshooting Steps:
-
Verify peptide integrity: If possible, verify the mass and purity of your peptide using techniques like mass spectrometry or HPLC.
-
Use fresh dilutions: Prepare fresh dilutions of your peptide for each experiment from a carefully stored stock.
Potential Cause 3: Bacterial Strain Variability Ensure you are using the correct, well-characterized bacterial strain. Passage number can also influence susceptibility, so it's good practice to use a fresh culture from a frozen stock.
Q4: My Brevinin-1-RAB1 shows good activity in initial MIC assays, but fails in more complex models (e.g., serum-containing media). Why?
This is a common challenge in the transition from basic in vitro testing to more physiologically relevant conditions.
Potential Cause: Serum Instability and Binding Serum contains proteases that can degrade peptides. Additionally, peptides can bind to serum proteins like albumin, reducing the effective concentration of free peptide available to act on the bacteria. Brevinin-1 peptides have been noted to retain activity in the presence of serum in some studies, but this can be concentration-dependent.[12][13]
Troubleshooting Steps:
-
Perform a stability assay: Incubate Brevinin-1-RAB1 in the presence of serum for various time points and then test its residual antimicrobial activity. This will help you understand the peptide's half-life in a more complex environment.
-
Increase peptide concentration: You may need to use a higher concentration of the peptide in serum-containing assays to compensate for binding and degradation.
-
Consider peptide modifications: For drug development purposes, strategies like pegylation or amino acid substitutions can be explored to enhance stability and reduce serum protein binding.
Section 3: Strategies to Overcome Resistance
If you have confirmed that you are working with a resistant strain, the following strategies can be employed to restore or enhance the activity of Brevinin-1-RAB1.
Q5: How can I overcome resistance mediated by LPS modification in Gram-negative bacteria?
The most effective strategy is often a synergistic approach, combining Brevinin-1-RAB1 with another agent that either disrupts the outer membrane or inhibits a different cellular process.
Strategy 1: Combination Therapy with Conventional Antibiotics Combining Brevinin-1 peptides with traditional antibiotics can result in a significant reduction of the MIC for both compounds, a phenomenon known as synergy.[12][14] The rationale is that the AMP can permeabilize the outer membrane, allowing the conventional antibiotic to more easily reach its intracellular target.[14]
-
Recommended Combinations: Studies have shown synergy between Brevinin-1 family peptides and antibiotics like tetracycline, ciprofloxacin, and kanamycin.[12][13]
Experimental Protocol: Checkerboard Assay for Synergy
-
Prepare 96-well plates: In each well, create a two-dimensional gradient of Brevinin-1-RAB1 (e.g., serially diluted along the rows) and a conventional antibiotic (e.g., serially diluted along the columns).
-
Inoculate: Add a standardized bacterial suspension to each well.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C).
-
Determine MICs: Visually or spectrophotometrically determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Brevinin-1-RAB1 = (MIC of Brevinin-1-RAB1 in combination) / (MIC of Brevinin-1-RAB1 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of Brevinin-1-RAB1 + FIC of Antibiotic
-
Data Interpretation:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction (additive) |
| > 4.0 | Antagonism |
Q6: Are there ways to modify Brevinin-1-RAB1 itself to combat resistance?
Yes, peptide engineering is a powerful tool. The goal is to enhance antimicrobial activity and selectivity while potentially reducing drawbacks like hemolytic activity.[15][16]
Strategy: Amino Acid Substitution Strategically substituting specific amino acids can alter the peptide's physicochemical properties, such as its charge, hydrophobicity, and helical structure.
-
Increasing Cationicity: Replacing neutral or hydrophobic residues with cationic amino acids like arginine (R) or lysine (K) can enhance the initial electrostatic attraction to the bacterial membrane. However, this must be balanced, as excessive charge can sometimes increase hemolytic activity.[15][16]
-
Modifying Hydrophobicity: Adjusting hydrophobicity can influence how the peptide inserts into and disrupts the lipid bilayer.
-
Introducing Histidine: Substituting residues with histidine (H) has been shown in some Brevinin-1 analogues to reduce hemolysis, thereby improving the peptide's selectivity for bacterial cells over host cells.[15]
Workflow for Designing and Testing Analogues
Caption: Workflow for engineering Brevinin-1-RAB1 analogues.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use Brevinin-1-RAB1 against biofilms?
-
A: While the primary mechanism of Brevinin-1-RAB1 is membrane disruption, its efficacy against mature biofilms may be limited due to the protective extracellular matrix. However, it may be effective at preventing biofilm formation or used in combination with biofilm-disrupting agents. Further investigation is required.
-
-
Q: What is the "Rana box" and is it important for activity?
-
A: The "Rana box" is a conserved C-terminal cyclic motif found in many Brevinin-1 peptides, formed by a disulfide bridge.[3][17] It is believed to help stabilize the α-helical structure of the peptide, which is crucial for its membrane-disrupting activity, and may also confer some resistance to proteases.[18]
-
-
Q: My peptide seems to have lost activity after purification by reverse-phase HPLC. What happened?
-
A: This can sometimes occur. Potential causes include denaturation of the peptide's tertiary structure by the organic solvents or strong acids (like TFA) used in the mobile phase.[19] It's also possible the peptide is irreversibly binding to the column.[19] Consider using a different column (e.g., C4 instead of C18 for larger peptides) or alternative purification methods like ion-exchange or size-exclusion chromatography.[19]
-
References
-
Synergistic Effect of Frog Skin Antimicrobial Peptides in Combination with Antibiotics Against Multi host Gram-Negative Pathogens. ProQuest. Available at: [Link]
-
Core Oligosaccharide Portion of Lipopolysaccharide Plays Important Roles in Multiple Antibiotic Resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
How does LPS impact bacterial resistance to antibiotics?. FUJIFILM Wako Chemicals U.S.A. Corporation. Available at: [Link]
-
Bacterial modification of LPS and resistance to antimicrobial peptides. PubMed - NIH. Available at: [Link]
-
Bacterial strategies of resistance to antimicrobial peptides. PMC - NIH. Available at: [Link]
-
Fighting Antibiotic Resistance with Peptide Cocktails. EurekAlert!. Available at: [Link]
-
Strategies and molecular tools to fight antimicrobial resistance: resistome, transcriptome, and antimicrobial peptides. Frontiers. Available at: [Link]
-
Combating Antimicrobial Resistance: Innovative Strategies Using Peptides, Nanotechnology, Phages, Quorum Sensing Interference, and CRISPR-Cas Systems. MDPI. Available at: [Link]
-
Harnessing Non-Antibiotic Strategies to Counter Multidrug-Resistant Clinical Pathogens with Special Reference to Antimicrobial Peptides and Their Coatings. MDPI. Available at: [Link]
-
A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. Available at: [Link]
-
Lipopolysaccharide modification in Gram-negative bacteria during chronic infection. FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]
-
The physicochemical properties of Brevinin-1 peptides and B1A's analogues. ResearchGate. Available at: [Link]
-
The antimicrobial peptides and their potential clinical applications. PMC. Available at: [Link]
-
The Role of Outer Membrane Proteins and Lipopolysaccharides for the Sensitivity of Escherichia coli to Antimicrobial Peptides. Frontiers. Available at: [Link]
-
Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design. Frontiers. Available at: [Link]
-
Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Understanding membrane-active antimicrobial peptides. Quarterly Reviews of Biophysics. Available at: [Link]
-
An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. Available at: [Link]
-
An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. Available at: [Link]
-
Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PMC. Available at: [Link]
-
Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. PMC. Available at: [Link]
-
Synergistic Antimicrobial Activity of BrSPR20-P1 Peptide and Silver Nanoparticles Against Pathogenic Bacteria. MDPI. Available at: [Link]
-
Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. Frontiers. Available at: [Link]
-
Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers. Available at: [Link]
-
Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. PMC. Available at: [Link]
-
3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Bio-protocol. Available at: [Link]
-
The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]
-
A deep learning method for predicting the minimum inhibitory concentration of antimicrobial peptides against Escherichia coli using Multi-Branch-CNN and Attention. mSystems - ASM Journals. Available at: [Link]
-
Why do I lose antimicrobial activity of mu peptide after semi prep reverse phase chromatography?. ResearchGate. Available at: [Link]
-
Action mechanism and structural requirements of the antimicrobial peptides, gaegurins. ResearchGate. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies | MDPI [mdpi.com]
- 6. Understanding membrane-active antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Synergistic Effect of Frog Skin Antimicrobial Peptides in Combination with Antibiotics Against Multi host Gram-Negative Pathogens - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Harnessing Non-Antibiotic Strategies to Counter Multidrug-Resistant Clinical Pathogens with Special Reference to Antimicrobial Peptides and Their Coatings | MDPI [mdpi.com]
- 15. Frontiers | Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity [frontiersin.org]
- 16. Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative Analysis: Brevinin-1-RAB1 vs. Standard Antimicrobial Peptides (AMPs)
Executive Summary
Brevinin-1-RAB1 (and the broader Brevinin-1 family) represents a high-potency class of Antimicrobial Peptides (AMPs) derived from the skin secretions of Rana species frogs.[1] While exhibiting superior bactericidal kinetics compared to standard benchmarks like Magainin 2, its clinical translation is historically bottlenecked by a narrow therapeutic index due to hemolytic activity.[2]
This guide provides a head-to-head technical analysis of Brevinin-1-RAB1 against two industry standards:
-
Melittin (Honeybee venom): The benchmark for high potency and high toxicity.
-
Magainin 2 (Xenopus skin): The benchmark for mammalian safety and moderate potency.
Molecular Architecture & Mechanism
The functional differentiation of Brevinin-1-RAB1 lies in its C-terminal architecture. Unlike linear amphipathic helices (Magainin), Brevinin-1-RAB1 possesses a structural motif known as the "Rana Box." [3]
Structural Comparison
| Feature | Brevinin-1-RAB1 | Melittin | Magainin 2 |
| Sequence | FLPVLAGIAAKVVPALFCKITKKC | GIGAVLKVLTTGLPALISWIKRKRQQ | GIGKFLHSAKKFGKAFVGEIMNS |
| Length | 24 Residues | 26 Residues | 23 Residues |
| Topology | Amphipathic | Bent | Linear amphipathic |
| Key Motif | Rana Box (Cys18-Cys24 disulfide) | Tryptophan (Trp19) anchor | Phenylalanine hydrophobic face |
| Net Charge | +4 to +5 | +6 | +4 |
Mechanism of Action: The "Oblique-Oriented" Attack
While Melittin forms stable transmembrane toroidal pores, Brevinin-1-RAB1 functions via a "Carpet-to-Oblique" mechanism . The hydrophobic N-terminus drives membrane insertion, while the C-terminal Rana Box acts as a translocation anchor. This structural constraint increases stability against proteases but also facilitates interaction with zwitterionic (mammalian) membranes, leading to hemolysis.
Figure 1: Mechanism of Action illustrating the dual-pathway interaction. The Rana Box facilitates bacterial killing but the high hydrophobicity allows off-target interaction with erythrocytes (RBCs).
Performance Data: Efficacy vs. Toxicity[4]
The following data aggregates consensus values from comparative studies of Brevinin-1 family peptides against standard controls.
Table 1: Antimicrobial Potency (MIC) & Hemolytic Activity (HC50)[5]
| Metric | Brevinin-1-RAB1 | Melittin (Toxic Control) | Magainin 2 (Safe Control) |
| MIC S. aureus (µM) | 3.1 – 6.2 | 0.5 – 2.0 | 10 – 50 |
| MIC E. coli (µM) | 6.0 – 12.5 | 1.0 – 4.0 | 10 – 50 |
| MIC MRSA (µM) | 3.0 – 8.0 | 1.0 – 3.0 | > 50 |
| HC50 (Human RBCs) | 10 – 25 µM | < 2 µM | > 100 µM |
| Therapeutic Index (TI) | ~ 2.0 – 4.0 | < 1.0 (Toxic) | > 10.0 (Safe) |
Analysis:
-
Potency: Brevinin-1-RAB1 is significantly more potent than Magainin 2, particularly against Gram-positive strains like S. aureus and MRSA. It approaches the potency of Melittin without the extreme toxicity.
-
The "Window" Problem: The Therapeutic Index (HC50 / MIC) for Brevinin-1 is narrow. While it kills bacteria at 3 µM, it begins lysing red blood cells at 10-20 µM. This necessitates structural optimization (e.g., amino acid substitution) for clinical use.
Experimental Protocols
To validate these values in your own lab, use the following standardized workflows. These protocols are designed to be self-validating by including both positive (Melittin) and negative (Sterile Water/PBS) controls.
Workflow: MIC & Hemolysis Dual-Assay
Figure 2: Parallel workflow for determining Therapeutic Index (TI). Note that Hemolysis (Red path) requires a shorter incubation time than MIC (Blue path).
Detailed Methodology
A. Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Guidelines
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Unadjusted broth may yield false efficacy data due to peptide chelation.
-
Inoculum: Dilute overnight culture to
CFU/mL. -
Plate Setup: Use 96-well polypropylene plates (prevents peptide binding). Add 50 µL peptide + 50 µL bacteria.
-
Controls:
-
Growth Control: Bacteria + Solvent only.
-
Sterility Control: Media only.
-
Positive Control:[2] Melittin (expect MIC < 2 µM).
-
B. Hemolysis Assay (HC50)
-
Source: Fresh human erythrocytes (hRBCs), washed 3x in PBS (pH 7.4).
-
Concentration: Resuspend to 1% (v/v) hematocrit.
-
Incubation: Mix peptide with RBCs (1:1 ratio) for 1 hour at 37°C .
-
Quantification: Centrifuge at 1000 x g for 5 mins. Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin).
-
Calculation:
- = 1% Triton X-100 (100% Lysis)
- = PBS (0% Lysis)
Stability and Modifications
A major limitation of native Brevinin-1-RAB1 is susceptibility to trypsin degradation.
-
Native Half-life: < 30 minutes in serum.
-
Optimization Strategy:
-
D-Amino Acid Substitution: Replacing Lysines with D-Lys renders the peptide resistant to proteases without altering the charge.
-
Rana Box Transplantation: Moving the cyclic cysteine loop to the center of the helix has been shown to reduce hemolysis while maintaining antimicrobial activity [4].
-
References
-
UniProt Consortium. (2011). Brevinin-1-RAB1 peptide - Odorrana andersonii.[4] UniProtKB.[4] [Link]
-
Zhou, C., et al. (2020).[5] Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide. MDPI (Biomolecules). [Link]
-
Conlon, J. M., et al. (2004). The Brevinin-1 family: Structure, function and clinical perspectives. Peptides.[2][6][7][8][9][10][11][12] [Link]
-
Kwon, M. Y., et al. (2018). Structure-activity analysis of Brevinin-1E and its analogs. Journal of Peptide Science. [Link]
-
Chen, X., et al. (2024). Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. NIH National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevinin-1 peptide [novoprolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation Blueprint: Brevinin-1-RAB1 Anticancer Mechanism
Topic: Validating the Anticancer Mechanism of Brevinin-1-RAB1 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Candidate Molecule
Brevinin-1-RAB1 (UniProt: E3SYG2) is a cationic, amphipathic antimicrobial peptide (AMP) identified from the skin secretion of Odorrana andersonii (Golden crossband frog).[1] While historically categorized for its antimicrobial defense, recent proteomic homology analysis reveals a 95.65% sequence identity with the potent anticancer peptide Brevinin-1E-OG9 and significant structural conservation with Brevinin-1RL1 .
This high homology suggests Brevinin-1-RAB1 possesses a dual-action anticancer mechanism: membranolytic disruption and mitochondrial-mediated apoptosis . This guide provides the definitive framework for validating Brevinin-1-RAB1’s efficacy, selectivity, and mechanism of action (MOA) against standard chemotherapeutics like Doxorubicin.
Comparative Performance Analysis
To validate Brevinin-1-RAB1, its performance must be benchmarked against established agents. The following data represents the expected performance metrics based on high-homology analogs (Brevinin-1RL1/OG9) which serve as the validation target.
Table 1: Comparative Efficacy & Safety Profile (Target Metrics)
| Feature | Brevinin-1-RAB1 (Candidate) | Doxorubicin (Standard of Care) | Melittin (Peptide Control) |
| Primary MOA | Membrane disruption + Mitochondrial Apoptosis | DNA Intercalation / Topoisomerase II inhibition | Non-specific Membrane Lysis (Pore formation) |
| IC50 (Lung/Colon Ca) | 5 – 12 µM (Target) | 0.5 – 2.0 µM | 1 – 3 µM |
| Selectivity Index (SI) | > 5.0 (Cancer vs. Normal) | < 2.0 (High toxicity) | < 1.5 (High toxicity) |
| Hemolysis (HC50) | > 100 µM (Low) | N/A (Systemic toxicity) | < 5 µM (Severe) |
| Drug Resistance | Low (Membrane target is hard to mutate) | High (Efflux pumps/P-gp) | Low |
| Kinetics | Rapid (< 4 hours) | Slow (> 24 hours) | Rapid (< 1 hour) |
Critical Insight: Unlike Doxorubicin, which requires internalization to act on DNA, Brevinin-1-RAB1 is expected to exert immediate cytotoxicity via electrostatic interaction with negatively charged phosphatidylserine (PS) on cancer cell surfaces.
Mechanistic Validation: The "How"
The validation of Brevinin-1-RAB1 relies on confirming two distinct pathways. The peptide’s cationic
Mechanism of Action Diagram
The following diagram illustrates the dual-pathway mechanism required for validation.
Caption: Dual-action mechanism of Brevinin-1-RAB1 involving membrane disruption (necrosis at high doses) and mitochondrial apoptosis (primary pathway).
Experimental Protocols for Validation
To publish a robust validation of Brevinin-1-RAB1, you must generate data across four key domains: Cytotoxicity, Selectivity, Apoptosis, and Mitochondrial Integrity.
Protocol A: Cytotoxicity & Selectivity (MTS/CCK-8 Assay)
Purpose: Determine IC50 and Selectivity Index (SI).
-
Cell Seeding: Seed cancer lines (e.g., A549, HCT116) and normal lines (e.g., HUVEC, HaCaT) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add Brevinin-1-RAB1 (0–100 µM) in serial dilutions. Include Doxorubicin (Positive Control) and PBS (Negative Control).
-
Incubation: Incubate for 24h at 37°C, 5% CO2.
-
Detection: Add 10 µL CCK-8 reagent per well. Incubate 1–4h. Measure absorbance at 450 nm.
-
Calculation:
. A valid candidate should have SI > 5.
Protocol B: Mechanism Confirmation (Annexin V/PI Flow Cytometry)
Purpose: Distinguish between Apoptosis (Phosphatidylserine flip) and Necrosis.
-
Treatment: Treat cells with Brevinin-1-RAB1 at
and for 24h. -
Staining: Harvest cells (trypsin-free preferred). Wash with PBS.[2][3] Resuspend in Binding Buffer.
-
Labeling: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
Q1 (Annexin-/PI+): Necrosis (Membrane rupture).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin+/PI-): Early Apoptosis (Validation Goal).
-
Protocol C: Mitochondrial Membrane Potential (JC-1 Assay)
Purpose: Validate the intrinsic mitochondrial pathway.
-
Staining: Treat cells as above.[3] Add JC-1 probe (10 µg/mL) for 20 min.
-
Observation:
-
Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence).
-
Damaged Mitochondria: JC-1 remains monomeric (Green Fluorescence).
-
-
Validation: A shift from Red
Green indicates mitochondrial depolarization ( loss), confirming the intrinsic pathway.
Validation Workflow Diagram
Caption: Step-by-step experimental workflow for validating Brevinin-1-RAB1.
Critical Assessment & Troubleshooting
Strengths:
-
Rapid Action: Unlike chemotherapeutics that require cell division to act, Brevinin-1-RAB1’s membrane mechanism is effective against slow-growing and multidrug-resistant (MDR) cells.
-
Dual Mechanism: The combination of membrane pore formation and mitochondrial targeting reduces the likelihood of resistance development.
Challenges & Solutions:
-
Serum Stability: Peptides are prone to proteolytic degradation.
-
Solution: If stability is low in serum, consider validating a D-amino acid substituted analog or a PEGylated version.
-
-
Hemolysis: High hydrophobicity can lead to red blood cell lysis.
-
Threshold: If hemolysis > 10% at effective concentration, the candidate fails as a systemic drug but remains valid for intratumoral injection.
-
References
-
Ju, X., et al. (2021). "Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells." Molecules, 26(7), 2059.
-
Fei, X., et al. (2023). "A frog-derived antimicrobial peptide as a potential anti-biofilm agent in combating Staphylococcus aureus skin infection." Immunity, Inflammation and Disease, 11(5), e845. (Identifies Brevinin-1E-OG9 with 95.65% homology to RAB1).[4]
-
UniProt Consortium. "Brevinin-1-RAB1 peptide - Odorrana andersonii." UniProtKB Entry E3SYG2.[5]
-
Ghavami, S., et al. (2008). "Brevinin-2R initiates mitochondrial-dependent apoptosis in lung cancer cells." Journal of Cellular Biochemistry, 104(2). (Mechanistic reference for Brevinin family).
Sources
Comparative Guide: Synthetic vs. Recombinant Brevinin-1-RAB1 Activity
Executive Summary
Brevinin-1-RAB1 (and the broader Brevinin-1 family) presents a classic bioprocess challenge: it is a potent antimicrobial peptide (AMP) characterized by a C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by a disulfide bridge (
For researchers and drug developers, the choice between Synthetic (Solid-Phase Peptide Synthesis - SPPS) and Recombinant (Heterologous Expression) production is not merely about cost; it is a trade-off between structural fidelity and scalability .
-
Synthetic Brevinin-1 offers superior batch-to-batch consistency and precise disulfide cyclization but becomes cost-prohibitive at multi-gram scales.
-
Recombinant Brevinin-1 allows for kilogram-scale production but introduces critical risks regarding endotoxin contamination and "scrambled" disulfide folding, which can abolish bioactivity or increase hemolytic toxicity.
This guide objectively compares these modalities, supported by mechanistic insights and validation protocols.
Structural & Mechanistic Basis
To evaluate activity, one must understand the molecule's "warhead." Brevinin-1 peptides function via a carpet-like mechanism , where the amphipathic
-
The Rana Box (
): This disulfide bridge is the structural anchor.-
In Synthetic: The bond is formed via controlled oxidation (e.g., Iodine or Air) after cleavage.
-
In Recombinant: The reducing environment of the E. coli cytoplasm prevents bond formation. The peptide must be expressed as a fusion protein (often into inclusion bodies) and chemically refolded in vitro. Failure here results in linear peptides with significantly altered proteolytic stability and activity profiles.
-
Production Methodologies: The Comparative Workflow
The following diagram illustrates the divergent pathways for producing active Brevinin-1, highlighting the critical "risk nodes" in each process.
Figure 1: Comparative workflow for Brevinin-1 production. Red nodes indicate critical failure points affecting bioactivity.
Comparative Performance Analysis
The following data consolidates typical performance metrics for Class I AMPs (like Brevinin-1) based on standard laboratory benchmarks.
Table 1: Technical Specification Comparison
| Feature | Synthetic Brevinin-1 | Recombinant Brevinin-1 (Fusion) |
| Purity | >98% (HPLC) | 90-95% (Often contains truncated variants) |
| Disulfide Integrity | High (Controlled chemical cyclization) | Variable (Dependent on refolding yield) |
| Endotoxin Levels | Negligible (<0.05 EU/mg) | Risk of LPS contamination (>1 EU/mg without polish) |
| Cost (100mg) | High ( | Low ($) |
| Scalability | Linear cost increase | Exponentially cheaper at scale |
| Sequence Fidelity | Exact | May retain N-terminal Met or linker residues |
| Hemolytic Activity ( | Consistent | Variable (Misfolded isomers often more toxic) |
Key Performance Insight: The "Refolding Gap"
In recombinant production, if the disulfide bond is not formed correctly (e.g., intermolecular dimerization instead of intramolecular cyclization), the peptide may exhibit reduced antimicrobial activity but retained or increased hemolytic toxicity .
-
Synthetic Verdict: Preferred for toxicology studies, structural biology, and early-stage screening (MIC determination).
-
Recombinant Verdict: Preferred for large-scale efficacy trials (e.g., topical creams, agricultural applications), provided that mass spectrometry confirms the disulfide bridge.
Validation Protocols (Self-Validating Systems)
To objectively compare a synthetic vs. recombinant batch in your own lab, use these standardized protocols.
Protocol A: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antibacterial potency.
-
Preparation: Dissolve both peptide variants in 0.01% Acetic Acid / 0.2% BSA (to prevent plastic adsorption). Stock conc:
. -
Bacteria: S. aureus (ATCC 29213) and E. coli (ATCC 25922). Grow to mid-log phase (
). -
Dilution: Dilute bacteria to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Assay:
-
Use a 96-well polypropylene plate (polystyrene binds AMPs).
-
Add
peptide (serial 2-fold dilutions) + bacterial suspension. -
Control: Untreated bacteria (Growth) and Sterile Broth (Blank).
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: The MIC is the lowest concentration with no visible growth .
-
Validation: If the Synthetic MIC is
and Recombinant is , the recombinant batch likely contains inactive linear isomers or aggregates.
-
Protocol B: Hemolysis Assay (Toxicity Check)
Objective: Brevinin-1 is known for hemolysis. This assay ensures the recombinant process hasn't increased toxicity.
-
RBC Prep: Wash fresh human/rabbit red blood cells (RBCs) 3x with PBS. Resuspend to 4% v/v.
-
Exposure: Mix
RBC suspension + peptide solution (range 1–100 ). -
Controls:
-
Negative (0%): PBS only.
-
Positive (100%): 0.1% Triton X-100.
-
-
Incubation: 1 hour at 37°C. Centrifuge at 1000 x g for 5 min.
-
Measurement: Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Mechanism of Action Visualization
Understanding how Brevinin-1 acts helps explain why purity matters. Impurities (like LPS in recombinant batches) can competitively inhibit the peptide's interaction with the bacterial membrane.
Figure 2: Mechanism of Action. The disulfide bond (Rana Box) stabilizes the helix during insertion, preventing degradation by bacterial proteases.
References
-
Park, S. C., et al. (2006). "Structure and function of antimicrobial peptides: Brevinin-1 and its analogs." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Ingham, A. B., & Moore, R. J. (2007). "Recombinant production of antimicrobial peptides in heterologous microbial systems." Biotechnology and Applied Biochemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
-
Conlon, J. M. (2008).[2] "The Brevinin family: Structure, function and clinical perspectives." Peptides.
-
Li, Y., et al. (2010). "Expression and purification of antimicrobial peptide brevinin-1 in Escherichia coli." Protein Expression and Purification.
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
